molecular formula C6H9N3O B8553022 1-(2-Aminopyrimidin-4-yl)ethanol

1-(2-Aminopyrimidin-4-yl)ethanol

カタログ番号: B8553022
分子量: 139.16 g/mol
InChIキー: GRCYXPAUEDBQEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Aminopyrimidin-4-yl)ethanol is a chemical compound of interest in pharmaceutical and biochemical research. It features a 2-aminopyrimidine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing the 2-aminopyrimidine moiety are found in several approved therapeutic agents and are frequently investigated for their anticancer, antibacterial, antifungal, and anti-inflammatory properties . The specific structure of 1-(2-Aminopyrimidin-4-yl)ethanol, which includes both an aminopyrimidine head and an ethanol tail, makes it a versatile intermediate or precursor. It can be used in organic synthesis to create more complex molecules or probed in assays to develop new enzyme inhibitors. For instance, similar 2-aminopyrimidine derivatives have been synthesized and identified as potent, selective inhibitors for targets like β-glucuronidase, an enzyme linked to conditions such as colon cancer and urinary tract infections . The presence of the ethanol functional group enhances the molecule's solubility and can be crucial for its interaction with biological targets. This compound is intended for research applications only, including use as a reference standard, a building block in synthetic chemistry, or a starting point for drug discovery programs. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H9N3O

分子量

139.16 g/mol

IUPAC名

1-(2-aminopyrimidin-4-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-4,10H,1H3,(H2,7,8,9)

InChIキー

GRCYXPAUEDBQEP-UHFFFAOYSA-N

正規SMILES

CC(C1=NC(=NC=C1)N)O

製品の起源

United States

Foundational & Exploratory

Whitepaper: 1-(2-Aminopyrimidin-4-yl)ethanol in Drug Discovery – Structure, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently encounter the 2-aminopyrimidine scaffold. It is a "privileged structure" in the design of ATP-competitive kinase inhibitors. Specifically, 1-(2-Aminopyrimidin-4-yl)ethanol represents a highly versatile, chiral building block. The addition of the 1-hydroxyethyl group at the 4-position introduces a critical stereocenter that allows medicinal chemists to probe the spatial constraints of the kinase ribose-binding pocket, driving both target potency and selectivity.

This technical guide provides an in-depth analysis of the physicochemical properties, structural biology, and enantioselective synthetic workflows required to harness this molecule effectively.

Physicochemical Profiling & Quantitative Data

Before deploying this building block in a synthetic campaign, it is critical to understand its baseline properties. The 2-aminopyrimidine core is highly polar, and the secondary alcohol introduces both hydrogen-bond donating and accepting capabilities.

Table 1 summarizes the core quantitative data necessary for analytical tracking and formulation[1][2].

ParameterSpecification / Value
Chemical Name 1-(2-Aminopyrimidin-4-yl)ethanol
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
CAS Number (S-Isomer) 1312764-20-7
CAS Number (Ketone Precursor) 106157-82-8
H-Bond Donors 2 (-NH₂, -OH)
H-Bond Acceptors 4 (N1, N3, -NH₂, -OH)
Target Enantiomeric Excess (ee) > 99% (via Chiral HPLC)

Structural Biology & Pharmacophore Dynamics

In drug development, we do not synthesize molecules in a vacuum; every functional group must have a mechanistic purpose. The 2-aminopyrimidine core is classically utilized to anchor the inhibitor into the hinge region of a kinase's ATP-binding site.

  • Bidentate Anchoring: The N1 (or N3) nitrogen acts as a hydrogen-bond acceptor for the backbone amide NH of the hinge region, while the exocyclic 2-NH₂ acts as a hydrogen-bond donor to the adjacent backbone carbonyl.

  • Stereospecific Trajectory: The chiral 1-hydroxyethyl group at the 4-position projects outward toward the solvent-exposed region or the ribose pocket. The chirality (R) vs (S) dictates the exact vector of the hydroxyl oxygen. An incorrect stereocenter will cause steric clashing or miss a critical hydrogen bond with a conserved water molecule or gatekeeper residue, often resulting in a 10- to 100-fold drop in target affinity.

Pharmacophore Hinge Kinase Hinge Region Backbone Amides Pyrimidine 2-Aminopyrimidine Core H-Bond Acceptor & Donor Hinge->Pyrimidine Bidentate H-Bonds Ethanol Chiral Ethanol Moiety 1-Hydroxyethyl Group Pyrimidine->Ethanol Covalent Link Pocket Ribose Pocket Hydrophobic & Polar Contacts Ethanol->Pocket Stereospecific Fit

Caption: Pharmacophore model of 1-(2-Aminopyrimidin-4-yl)ethanol in kinase ATP pockets.

Synthetic Methodologies: From Ketone to Chiral Alcohol

Synthesizing enantiopure heteroaryl alcohols is notoriously challenging. The nitrogen atoms on the pyrimidine ring can coordinate with transition metal catalysts, leading to catalyst poisoning or diminished enantioselectivity. We typically start from the prochiral ketone, 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8)[2].

There are two primary routes to achieve the desired chiral alcohol:

  • Chemical Route: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-based catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN])[3].

  • Enzymatic Route: Biocatalytic reduction using engineered Ketoreductases (KREDs)[4][5].

Causality in Route Selection: While Ru-ATH is highly scalable, the stringent limits on heavy metal impurities (Ruthenium) in Active Pharmaceutical Ingredients (APIs) often necessitate exhaustive scavenging steps. Therefore, for late-stage drug development, I strongly advocate for the biocatalytic KRED route . It operates under mild aqueous conditions, avoids heavy metals entirely, and routinely delivers >99% ee by leveraging the precise chiral environment of the enzyme's active site[5].

SynthWorkflow A 1-(2-Aminopyrimidin-4-yl)ethanone (Prochiral Ketone) B Asymmetric Transfer Hydrogenation (Ru) A->B Chemical Route C Biocatalytic Reduction (KRED / NADPH) A->C Enzymatic Route D (S)-1-(2-Aminopyrimidin-4-yl)ethanol (>99% ee) B->D (S,S)-Ts-DPEN E (R)-1-(2-Aminopyrimidin-4-yl)ethanol (>99% ee) B->E (R,R)-Ts-DPEN C->D (S)-selective KRED C->E (R)-selective KRED

Caption: Synthetic pathways from prochiral ketone to enantiopure alcohols.

Experimental Protocol: Self-Validating Biocatalytic Reduction

The following protocol details the biocatalytic reduction of 1-(2-Aminopyrimidin-4-yl)ethanone to (S)-1-(2-Aminopyrimidin-4-yl)ethanol using a commercially available (S)-selective KRED. This is designed as a self-validating system —meaning built-in checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Materials Required
  • 1-(2-Aminopyrimidin-4-yl)ethanone (Substrate)

  • (S)-selective Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) & D-Glucose (Cofactor recycling system)

  • NADP⁺ (Cofactor)

  • 100 mM Potassium Phosphate Buffer (pH 7.0)

  • DMSO (Co-solvent)

Step-by-Step Methodology

Step 1: Buffer and Cofactor Preparation

  • Action: In a reaction vessel, prepare 10 volumes of 100 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0. Dissolve D-Glucose (2.0 equivalents relative to substrate) and NADP⁺ (0.01 equivalents).

  • Causality: The KRED requires NADPH to reduce the ketone. Because NADPH is prohibitively expensive at scale, we use a catalytic amount of NADP⁺. The GDH/Glucose system continuously regenerates NADPH from NADP⁺, driving the thermodynamic equilibrium forward[6].

Step 2: Enzyme Activation

  • Action: Add the KRED (typically 5-10 wt% relative to substrate) and GDH (2 wt%) to the buffer. Stir gently at 30°C for 15 minutes.

  • Validation Checkpoint: The solution should remain clear to slightly opalescent. Rapid precipitation indicates denatured enzyme, requiring a fresh batch.

Step 3: Substrate Addition

  • Action: Dissolve 1-(2-Aminopyrimidin-4-yl)ethanone in DMSO (to achieve a final DMSO concentration of 5-10% v/v in the reaction). Add this solution dropwise to the aqueous enzyme mixture.

  • Causality: The 2-aminopyrimidine core has moderate aqueous solubility. DMSO prevents the substrate from crashing out of the aqueous buffer without denaturing the robust engineered KRED[5].

Step 4: Reaction Monitoring and pH Titration

  • Action: Stir the reaction at 30°C. Continuously monitor the pH. As the reaction proceeds, use a pH stat to titrate with 1M NaOH, maintaining pH 7.0.

  • Validation Checkpoint (Crucial): The GDH recycling system oxidizes glucose to gluconic acid. A drop in pH and the subsequent consumption of NaOH is your real-time, macroscopic proof that the enzymatic cascade is actively working[4]. If no NaOH is consumed, the reaction has stalled.

Step 5: Extraction and Isolation

  • Action: Once TLC or LC-MS confirms >99% conversion (typically 12-24 hours), add Celite and filter to remove enzyme debris. Extract the aqueous filtrate with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform Chiral HPLC on the crude isolate. You should observe an ee of >99% for the (S)-enantiomer (CAS 1312764-20-7)[1].

Analytical Characterization

To confidently utilize this building block in downstream API synthesis, rigorous analytical validation is required:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic doublet of the methyl group (~1.3 ppm) and the quartet of the chiral methine proton (~4.6 ppm). The pyrimidine aromatic protons will appear as distinct doublets downfield (~8.2 and ~6.7 ppm), and the broad singlet of the 2-NH₂ will appear around ~6.5 ppm (exchangeable with D₂O).

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or AS-H) with a hexane/isopropanol mobile phase to baseline-resolve the (R) and (S) enantiomers. This is the only definitive way to validate the stereochemical integrity of the biocatalytic reduction.

References

  • (S)-1-(2-aminopyrimidin-4-yl)ethanol - CAS号1312764-20-7.molaid.com.
  • 1-(2-Aminopyrimidin-4-yl) ethanone.chemicalmanufacturers.in.
  • Cleavage of N–H Bond of Ammonia via Metal–Ligand Cooperation Enables Rational Design of a Conceptually New Noyori–Ikariya Catalyst.researchgate.net.
  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols.researchgate.net.
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.nih.gov.
  • Copper-Catalyzed Synthesis of Enantioenriched Tetraarylethanes.acs.org.

Sources

The Privileged Pharmacophore: Biological Activity and Kinase Targeting of 1-(2-Aminopyrimidin-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. Among these, the 2-aminopyrimidine core has emerged as a cornerstone motif[1]. However, the flat, low-molecular-weight nature of unsubstituted pyrimidines often leads to promiscuous pan-kinase activity.

The introduction of the 1-(2-aminopyrimidin-4-yl)ethanol moiety represents a sophisticated structural evolution. By appending a chiral 1-hydroxyethyl group at the C4 position of the pyrimidine ring, medicinal chemists achieve three critical objectives:

  • Stereospecific Vectorization: The chiral center directs the hydroxyl group precisely into the ribose-binding pocket or solvent-exposed channel.

  • Enhanced Selectivity: The hydroxyl group establishes secondary hydrogen-bonding networks that differentiate between closely related kinase isoforms.

  • Optimized ADME Properties: The polar nature of the alcohol improves aqueous solubility and reduces lipophilicity-driven off-target effects, such as hERG channel inhibition[2].

This technical guide synthesizes the mechanistic grounding, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate the biological activity of 1-(2-aminopyrimidin-4-yl)ethanol derivatives.

Mechanistic Grounding: The Hinge-Binding Paradigm

To understand the biological activity of these derivatives, one must analyze the causality of their molecular interactions within the kinase domain.

The Bidentate Anchor

The 2-aminopyrimidine core functions as an ATP mimetic. It binds to the hinge region of the kinase (the segment connecting the N-terminal and C-terminal lobes) via a canonical bidentate hydrogen-bonding network[3].

  • Donor: The exocyclic 2-amine donates a hydrogen bond to the backbone carbonyl oxygen of a specific hinge residue (e.g., Cys694 in FLT3, Leu83 in CDK2, or Val882 in PI3K)[1][4].

  • Acceptor: The N1 or N3 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide NH of the same hinge residue[5].

The Role of the Chiral 1-Hydroxyethyl Group

While the pyrimidine anchors the molecule, the 1-hydroxyethyl group at the C4 position dictates selectivity. Kinase ATP pockets are highly conserved at the hinge but diverge significantly in the adjacent ribose-binding pocket and the solvent-exposed front cleft. The (S)- or (R)-enantiomer of the 1-hydroxyethyl group projects into these divergent regions. The hydroxyl oxygen can act as both a hydrogen bond donor and acceptor, interacting with non-conserved residues (e.g., forming a hydrogen-bond/salt-bridge network with Asp759 or Glu91 in FLT3/CHK1)[2]. This spatial precision is why stereochemical resolution of this moiety is a critical step in SAR optimization.

Mechanism Kinase Target Kinase (ATP Binding Site) Hinge Hinge Region (Backbone Amides) Kinase->Hinge contains Ribose Ribose Pocket / Solvent Region Kinase->Ribose contains Inhibitor 1-(2-Aminopyrimidin-4-yl)ethanol Derivative Pyrimidine 2-Aminopyrimidine Core (Bidentate H-Bonds) Inhibitor->Pyrimidine comprises Chiral Chiral 1-Hydroxyethyl Group (Steric & H-Bonding) Inhibitor->Chiral comprises Pyrimidine->Hinge Competitive Binding (Displaces ATP) Chiral->Ribose Enhances Selectivity & Solubility

Diagram 1: ATP-competitive inhibition mechanism of 1-(2-aminopyrimidin-4-yl)ethanol derivatives.

Primary Biological Targets and Quantitative SAR

Derivatives of the 1-(2-aminopyrimidin-4-yl)ethanol scaffold exhibit potent biological activity across several oncogenic kinase families.

  • Aurora Kinases (AurA/AurB): Essential for mitotic spindle formation. Pyrimidine-fused compounds form critical hydrogen bonds with the hinge region of Aurora kinases, acting as potent ATP-competitive inhibitors capable of overcoming multidrug resistance in cancer cell lines[3].

  • FLT3 / CHK1: Dual inhibition of FLT3 and CHK1 is a strategy to overcome adaptive resistance in acute myeloid leukemia (AML). Derivatives utilizing the aminopyrimidine core have demonstrated sub-nanomolar IC50 values. Crucially, the addition of polar, solvent-exposed groups (like the hydroxyethyl moiety) significantly reduces off-target hERG channel affinity, a common cause of cardiotoxicity[2].

  • PI3K / mTOR: In the development of dual PI3K/mTOR inhibitors, replacing bulky indazole moieties with substituted 2-aminopyrimidines has been shown to drastically improve mTOR inhibition (up to 20-fold) while maintaining PI3Kα potency[4].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) impact of modifying the 2-aminopyrimidine core, highlighting how vectorization toward the solvent/ribose pockets enhances potency.

Compound Class / ModificationTarget KinaseKey Structural InteractionIC50 (nM)Ref
Unsubstituted 2-AminopyrimidineAurora AWeak hinge binding~1200[3]
4-Alkyl-2-aminopyrimidineAurora AHydrophobic pocket occupation~250[3]
2-Aminopyrimidine + Solvent VectorFLT3-D835YH-bond network with Asp759/Arg7450.81[2]
2-Aminopyrimidine + Ribose VectorCHK1H-bond with Glu85/Cys871.00[2]
2-Aminopyrimidine (Indazole replacement)PI3Kα / mTORH-bond with Val8822.42 / 8.55[4]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the biological evaluation of these derivatives must utilize self-validating assay systems. A self-validating system inherently proves its own operational success through built-in quality control metrics (e.g., Z'-factor) and internal controls, rendering the data trustworthy regardless of the test compound's performance.

Protocol 1: In Vitro Kinase Profiling (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it separates the emission signal from the excitation pulse temporally. This eliminates false positives caused by the auto-fluorescence of the synthetic pyrimidine derivatives, ensuring that the measured signal is strictly a result of kinase activity.

Self-Validation Metric: The assay relies on the Z'-factor , calculated using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. An assay is only considered valid if Z' > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Control Setup (Validation):

    • Positive Control (100% Inhibition): 10 µM Staurosporine (pan-kinase inhibitor).

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Compound Plating: Dispense 1-(2-aminopyrimidin-4-yl)ethanol derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Enzyme/Substrate Addition: Add recombinant target kinase (e.g., FLT3 or AurA) and biotinylated peptide substrate at their pre-determined Michaelis constant ( Km​ ) concentrations.

  • Reaction Initiation: Add ATP at its apparent Km​ to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing EDTA (to quench the reaction by chelating Mg2+), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation Assessment (CellTiter-Glo)

Causality: The CellTiter-Glo assay measures intracellular ATP levels. Because ATP is strictly maintained in viable cells and rapidly degraded by ATPases upon cell death, luminescence (generated by the ATP-dependent oxidation of luciferin by luciferase) is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., MV-4-11 for FLT3 activity) at 5,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the pyrimidine derivatives. Include a 0.1% DMSO vehicle control (maximum viability) and a cell-free media control (background luminescence).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, ensuring the detection of both cytostatic and cytotoxic effects.

  • Lysis and Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. The reagent contains detergents to lyse the cells and the luciferin/luciferase mixture.

  • Signal Stabilization: Shake the plate for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Subtract the cell-free background from all wells. Calculate relative viability against the DMSO control.

Workflow Synth Chiral Synthesis (Enantiomeric Resolution) Biochem Biochemical Assay (TR-FRET Kinase Panel) Synth->Biochem Purified Compounds Cellular Cellular Assay (CellTiter-Glo Proliferation) Biochem->Cellular IC50 < 10 nM SAR SAR Optimization (Selectivity & ADME) Cellular->SAR Efficacy Data SAR->Synth Iterative Design

Diagram 2: High-throughput screening and SAR optimization workflow for kinase inhibitors.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

1-(2-Aminopyrimidin-4-yl)ethanol: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, frequently deployed in the design of targeted kinase inhibitors. 1-(2-Aminopyrimidin-4-yl)ethanol serves as a critical chiral building block in this domain. The molecule combines the hydrogen-bonding capacity of the 2-aminopyrimidine core with a stereospecific 1-hydroxyethyl vector, allowing for precise interactions within the ATP-binding pockets of target proteins.

This whitepaper provides an in-depth technical analysis of 1-(2-aminopyrimidin-4-yl)ethanol, detailing its physicochemical properties, structural significance, and the state-of-the-art biocatalytic methodologies required to synthesize its enantiopure (S)-isomer (CAS: 1312764-20-7) from its ketone precursor.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and structural parameters of this intermediate is essential for downstream analytical validation (e.g., LC-MS/MS) and synthetic route scouting. The table below summarizes the core quantitative data for the target alcohol and its direct ketone precursor.

PropertySpecification
Target Molecule 1-(2-Aminopyrimidin-4-yl)ethanol
(S)-Enantiomer CAS Number 1312764-20-7 [1]
Precursor (Ketone) CAS Number 106157-82-8 [2]
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Monoisotopic Mass 139.0746 Da
Structural Classification Azaaryl secondary alcohol; Pyrimidine derivative

Mechanistic Insights: The Role of 2-Aminopyrimidine Scaffolds in Kinase Inhibition

The ubiquity of the 2-aminopyrimidine core in FDA-approved small-molecule drugs is not coincidental. It acts as a highly effective bioisostere for the adenine ring of ATP.

When a drug candidate containing the 1-(2-aminopyrimidin-4-yl)ethanol moiety enters a kinase ATP-binding site, a highly specific recognition event occurs:

  • Hinge Region Binding: The N1 atom of the pyrimidine ring and the exocyclic 2-amino group form a robust bidentate hydrogen-bond network with the backbone amide (NH) and carbonyl (C=O) of the kinase hinge region.

  • Stereospecific Vectoring: The 1-hydroxyethyl group at the C4 position projects outward into the ribose-binding pocket or the solvent-exposed channel. The chirality at this secondary alcohol dictates the spatial trajectory of any further functionalization (e.g., ether linkages), directly controlling binding affinity and off-target selectivity.

Pharmacophore Hinge Kinase Hinge Region (Backbone NH & C=O) Core 2-Aminopyrimidine Core (H-Bond Donor/Acceptor) Hinge->Core Bidentate H-Bonds Chiral 1-Hydroxyethyl Group (Stereospecific Vector) Core->Chiral C4 Substitution Pocket Ribose/Solvent Pocket (Affinity & Selectivity) Chiral->Pocket (S)-Enantiomer Binding

Fig 1. Pharmacophore model of 2-aminopyrimidine derivatives in kinase ATP-binding pockets.

Synthetic Methodologies: Overcoming the Chelating Effect

Synthesizing enantiopure azaaryl alcohols is notoriously difficult. Traditional Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Iridium catalysts often fails when applied to 1-(2-aminopyrimidin-4-yl)ethanone. The electron-deficient pyrimidine ring, combined with the strongly coordinating nitrogen atoms, leads to severe catalyst poisoning via the "chelating effect."

To bypass transition-metal deactivation, modern synthetic routes utilize plant-mediated enantioselective bioreduction [3]. Utilizing ketoreductase enzymes endogenous to Daucus carota (purple carrots), chemists can achieve highly enantioselective reductions (>99% e.e.) of nitrogen-heteroaromatic ketones without the need for high-pressure hydrogen gas or exogenous cofactor (NADH/NADPH) recycling systems.

Workflow Ketone Substrate 1-(2-Aminopyrimidin-4-yl)ethanone Reaction Biotransformation pH 7.0 Buffer, 25°C, 48h Ketone->Reaction Biocatalyst Biocatalyst Daucus carota (Purple Carrot) Biocatalyst->Reaction Extraction Downstream EtOAc Extraction & Centrifugation Reaction->Extraction Product Target Product (S)-1-(2-Aminopyrimidin-4-yl)ethanol Extraction->Product

Fig 2. Biocatalytic workflow for the enantioselective reduction of 1-(2-aminopyrimidin-4-yl)ethanone.

Experimental Protocols: Biocatalytic Synthesis & Analytical Validation

The following protocol details the synthesis of (S)-1-(2-aminopyrimidin-4-yl)ethanol. It is designed as a self-validating system , ensuring that both the biological conversion and the analytical measurements are internally controlled.

Phase 1: Biocatalyst Preparation & Reaction

Causality Check: Plant tissues contain a complex matrix of ketoreductases. Maceration increases the surface area for substrate-enzyme interaction, while a pH 7.0 phosphate buffer maintains the physiological state required to prevent enzyme denaturation and pyrimidine degradation.

  • Maceration: Wash and slice 100 g of fresh Daucus carota root. Blend with 100 mL of 0.1 M potassium phosphate buffer (pH 7.0).

  • Substrate Loading: Dissolve 100 mg of (CAS: 106157-82-8) in 2 mL of DMSO to ensure aqueous bioavailability. Add this dropwise to the carrot macerate.

  • Incubation: Shake the suspension at 150 rpm at 25°C for 48 hours.

Phase 2: Downstream Processing

Causality Check: Plant macerates form stubborn emulsions due to natural cellular surfactants. Centrifugation is mandatory to force phase separation. Ethyl acetate is chosen as the extraction solvent because it provides the optimal polarity balance to isolate the polar azaaryl alcohol without extracting highly water-soluble plant sugars.

  • Quenching & Extraction: Add 100 mL of ethyl acetate (EtOAc) to the reaction mixture.

  • Centrifugation: Centrifuge the biphasic mixture at 5000 rpm for 15 minutes to break the emulsion.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography (DCM:MeOH gradient).

Phase 3: Self-Validating Analytical Protocol (e.e. Determination)

To trust the enantiomeric excess (e.e.) output of the bioreduction, the analytical method must first be validated against a known racemic baseline.

  • Control Synthesis: React 20 mg of the ketone precursor with NaBH₄ in methanol at 0°C for 1 hour. Quench with water and extract with EtOAc. This yields a perfect 50:50 racemic mixture of 1-(2-aminopyrimidin-4-yl)ethanol.

  • Baseline Establishment: Inject the racemic standard into a Chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA 80:20, 1.0 mL/min, UV detection at 254 nm). Record the exact retention times for both the (R) and (S) peaks.

  • Product Validation: Inject the purified biocatalytic product. The presence of a single peak corresponding to the (S)-enantiomer retention time, with the absence of the (R)-peak, confirms an e.e. of >99%.

References

  • Title: (S)-1-(2-aminopyrimidin-4-yl)ethanol - CAS 1312764-20-7 Source: MolAid Chemical Database URL: [Link]

  • Title: Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Thermodynamic Solubility of 1-(2-Aminopyrimidin-4-yl)ethanol in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and formulation scientists, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite for successful crystallization, purification, and drug delivery design. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic solubility of 1-(2-Aminopyrimidin-4-yl)ethanol across various organic solvents. By bridging physicochemical profiling with self-validating experimental protocols and rigorous mathematical modeling, this guide establishes a robust methodology for capturing highly accurate, equilibrium-driven solubility data.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 1-(2-Aminopyrimidin-4-yl)ethanol, one must first deconstruct its molecular architecture. The compound features two distinct functional domains that dictate its solvation thermodynamics:

  • The Pyrimidine Ring & Primary Amine : The nitrogen-rich heteroaromatic ring provides strong hydrogen-bond acceptor capabilities, while the primary amine (-NH₂) acts as a potent hydrogen-bond donor. This promotes strong intermolecular π−π stacking and hydrogen-bonding networks within its crystal lattice.

  • The Ethanol Moiety : The aliphatic chain terminating in a hydroxyl (-OH) group introduces amphiphilic character, allowing for dipole-dipole interactions and further hydrogen bonding.

Causality in Solvent Selection

The principle of "like dissolves like" is governed by the disruption of the solute's crystal lattice energy offset by the exothermic formation of solute-solvent cavities.

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents typically exhibit the highest solubilization capacity for aminopyrimidines. Their high dipole moments effectively solvate the polarizable pyrimidine ring without competing for hydrogen-bond donor sites, effectively breaking the crystal lattice[1].

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents engage in direct hydrogen bonding with both the amine and hydroxyl groups. However, their self-association (solvent-solvent H-bonding) introduces an entropic penalty during cavity formation, generally resulting in lower solubility compared to DMSO.

  • Non-Polar Solvents (e.g., Hexane, Ethyl Acetate) : Lack the dielectric constant necessary to disrupt the strong intermolecular forces of the aminopyrimidine crystal lattice, resulting in poor solubility.

Experimental Methodology: The Self-Validating Protocol

A critical distinction in early-stage drug development is the difference between kinetic and thermodynamic solubility. Kinetic solubility assays often begin with a DMSO stock solution spiked into an aqueous or organic medium, leading to supersaturation and metastable states[2].

To obtain true thermodynamic solubility , the system must reach a solid-liquid equilibrium starting from the solid state[3],[4]. The following protocol utilizes the "shake-flask" method—the gold standard for thermodynamic solubility—engineered as a self-validating closed loop[5].

Step-by-Step Shake-Flask Workflow
  • Initial Solubilization & Excess Addition : Accurately weigh an excess amount of crystalline 1-(2-Aminopyrimidin-4-yl)ethanol into 10 mL sealed borosilicate glass vials containing the target organic solvents. Causality: An excess of solid must remain visible to guarantee that the solution is fully saturated and in equilibrium with the solid phase[3].

  • Isothermal Equilibration : Place the vials in an orbital shaker equipped with precise temperature control (e.g., 293.15 K to 313.15 K). Shake at 400 rpm for 48 to 72 hours. Causality: Extended equilibration time ensures the dissolution kinetics have plateaued, overcoming any activation energy barriers to reach true thermodynamic equilibrium[6],[4].

  • Phase Separation : Allow the vials to stand undisturbed for 2 hours at the exact experimental temperature, followed by centrifugation at 14,000 rpm and filtration through a 0.22 µm PTFE syringe filter[2]. Causality: Temperature fluctuations during separation will cause immediate precipitation or further dissolution, skewing the data.

  • Solid-State Verification (The Validation Step) : Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: Organic solvents can induce polymorphic transformations or the formation of solvates during the 72-hour equilibration. If the crystal structure changes, the measured solubility corresponds to the new polymorph/solvate, not the original API[3].

  • HPLC-UV Quantification : Dilute the supernatant with the mobile phase to prevent precipitation and quantify the concentration using isocratic High-Performance Liquid Chromatography (HPLC) with UV detection against a calibrated external standard[6],[5].

Workflow Start 1-(2-Aminopyrimidin-4-yl)ethanol + Organic Solvent Equil Isothermal Equilibration (Shake-Flask, 48-72h) Start->Equil Sep Phase Separation (Centrifugation & Filtration) Equil->Sep Liquid Supernatant Phase Sep->Liquid Solid Residual Solid Phase Sep->Solid HPLC HPLC-UV Quantification (Mole Fraction Solubility) Liquid->HPLC XRPD XRPD & DSC Analysis (Polymorph/Solvate Check) Solid->XRPD

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data Presentation

The solubility of a compound is best expressed as a mole fraction ( xe​ ) to facilitate thermodynamic calculations. Below is a representative data matrix modeling the thermodynamic solubility of 1-(2-Aminopyrimidin-4-yl)ethanol across a temperature gradient in standard organic solvents. (Note: Data reflects typical aminopyrimidine thermodynamic profiles for methodological demonstration).

Table 1: Representative Mole Fraction Solubility ( xe​×103 ) of 1-(2-Aminopyrimidin-4-yl)ethanol

Solvent293.15 K298.15 K303.15 K308.15 K313.15 K
Dimethyl Sulfoxide (DMSO) 45.2152.3461.1270.8582.40
Methanol 12.4514.8017.6521.0525.10
Ethanol 8.129.7511.8014.2217.15
Ethyl Acetate 2.302.853.554.405.45

Thermodynamic Modeling

Raw solubility data must be mathematically modeled to extract the thermodynamic parameters of the dissolution process—specifically, the apparent enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ). This is achieved using two primary models[7],[8].

The van't Hoff Equation

The van't Hoff model assumes that the enthalpy of dissolution is constant over the narrow temperature range studied. It is expressed as:

lnxe​=−RTΔHsol​​+RΔSsol​​

Plotting lnxe​ against 1/T yields a straight line where the slope dictates the enthalpy. A positive ΔHsol​ indicates an endothermic dissolution process, which is standard for highly crystalline pyrimidines.

The Modified Apelblat Equation

Because the enthalpy of solution often changes with temperature due to variations in solvent heat capacity, the modified Apelblat equation provides a more rigorous, non-linear fit[7],[8]:

lnxe​=A+TB​+Cln(T)

Where A , B , and C are empirical constants. B reflects the ratio of dissolution enthalpy to the ideal gas constant, while C accounts for the temperature dependence of the enthalpy.

Table 2: Modified Apelblat Model Parameters (Representative Fit)

SolventABCRMSD ( 10−4 )
DMSO 85.42-5120.3-12.151.85
Methanol 112.30-6850.1-16.402.10
Ethanol 125.65-7420.8-18.252.35
Ethyl Acetate 140.20-8950.5-20.801.90

Root Mean Square Deviation (RMSD) values < 5.0 indicate an excellent correlation between experimental data and the Apelblat predictive model.

Thermodynamics Data Empirical Solubility Data (Mole Fraction vs. Temp) VantHoff van't Hoff Equation (Linear Approximation) Data->VantHoff Apelblat Modified Apelblat Equation (Non-Linear Temp Dependence) Data->Apelblat Thermo Thermodynamic Parameters (ΔH_sol, ΔS_sol) VantHoff->Thermo Model Predictive Solvation Model (RMSD Validation) Apelblat->Model Thermo->Model

Fig 2. Thermodynamic modeling decision tree for solvation parameters.

Conclusion & Strategic Applications

The thermodynamic solubility profile of 1-(2-Aminopyrimidin-4-yl)ethanol is heavily influenced by its capacity for hydrogen bonding and π−π interactions. By utilizing a rigorous, self-validating shake-flask methodology coupled with solid-state verification (XRPD/DSC), researchers can avoid the pitfalls of kinetic supersaturation and polymorph shifts. Applying the modified Apelblat and van't Hoff models to this empirical data allows for the precise calculation of dissolution thermodynamics, empowering formulation scientists to optimize crystallization scale-ups, select optimal co-solvents, and design highly bioavailable delivery systems.

References

  • Bio-protocol . Determination of Thermodynamic Solubility. Retrieved from: [Link]

  • Analytical Chemistry (ACS Publications) . Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from: [Link]

  • SciSpace (USP General Chapter) . Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from:[Link]

  • MDPI . Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media. Retrieved from: [Link]

  • MDPI . Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from: [Link]

Sources

The Hydrogen Bonding Landscape of 1-(2-Aminopyrimidin-4-yl)ethanol: A Structural Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the precise mapping of hydrogen bond donors (HBD) and acceptors (HBA) is the difference between a highly selective ligand and an off-target liability. The molecule 1-(2-aminopyrimidin-4-yl)ethanol represents a highly privileged pharmacophore. It combines the rigid, predictable hydrogen-bonding geometry of a 2-aminopyrimidine core—a moiety ranking among the most common aromatic systems in FDA-approved therapeutics[1]—with the flexible, chiral vector of a 1-hydroxyethyl appendage.

This whitepaper deconstructs the electronic and spatial hydrogen-bonding landscape of this molecule, explaining the causality behind its behavior in biological systems and providing self-validating experimental protocols for structural profiling.

Structural Deconstruction & Electronic Properties

To rationally deploy 1-(2-aminopyrimidin-4-yl)ethanol in a drug discovery campaign, we must look beyond basic cheminformatics algorithms (like Lipinski's Rule of 5) and analyze the true physicochemical behavior of its functional groups. A single molecule of the 2-aminopyrimidine core inherently provides equivalent proton donors and acceptors[2], but their behavior is heavily dictated by their electronic environment.

  • The Pyrimidine Ring (N1 & N3): The endocyclic nitrogen atoms are sp2 hybridized. Despite the electron-withdrawing nature of the aromatic ring, the lone pairs on N1 and N3 reside in the plane of the ring and act as potent, highly directional hydrogen bond acceptors[3].

  • The 2-Amino Group (-NH₂): Positioned exocyclically, this primary amine provides two N-H bonds acting as strong hydrogen bond donors. While standard algorithms count this nitrogen as an acceptor, physical chemistry dictates otherwise. The nitrogen's lone pair is highly delocalized into the π -system of the pyrimidine ring (enamine-imine tautomerism), rendering its acceptor capacity practically negligible in physiological environments[2].

  • The 1-Hydroxyethyl Group (-CH(OH)CH₃): This appendage introduces a chiral center (typically isolated as the S- or R-enantiomer)[4]. The hydroxyl group is amphoteric, possessing one H-bond donor (O-H) and acting as an acceptor via its sp3 lone pairs. The adjacent methyl group provides steric shielding, which restricts the rotational degrees of freedom and dictates the precise 3D trajectory of the hydrogen bond.

Quantitative Hydrogen Bonding Profile

The following table summarizes the divergence between standard cheminformatics counting and actual physical behavior.

Functional GroupLipinski HBALipinski HBDPhysical Acceptor PotentialPhysical Donor Potential
Pyrimidine N1 10High ( sp2 lone pair)None
Pyrimidine N3 10High ( sp2 lone pair)None
2-Amino (-NH₂) 1*2Negligible (Resonance delocalized)High (2x N-H bonds)
4-Hydroxyl (-OH) 11Moderate ( sp3 lone pairs)High (O-H bond)
Total Count 4 3 3 Effective Acceptors 3 Effective Donors

*Note: Counted by standard software, but functionally inactive as an acceptor due to π -conjugation.

Rational Drug Design: The Kinase Hinge Binder

The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The specific combination of hydrogen-bond donors and acceptors on this relatively flat heterocyclic system serves as a critical binding motif for the ATP-binding pocket[3].

When 1-(2-aminopyrimidin-4-yl)ethanol enters a kinase active site, it typically engages the "hinge region" via a bidentate hydrogen bond network. The N1 acceptor pairs with a backbone amide N-H (e.g., Methionine), while the exocyclic 2-NH₂ donor pairs with a backbone carbonyl C=O (e.g., Glutamate). Concurrently, the 4-hydroxyethyl group projects outward, utilizing its amphoteric -OH to engage either the solvent channel or specific residues in the ribose-binding pocket.

H_Bond_Vectors cluster_ligand 1-(2-Aminopyrimidin-4-yl)ethanol cluster_target Kinase Target / Solvent N1 Ring N1 H-Bond Acceptor NH2 2-Amino Group H-Bond Donor Hinge_CO Hinge Backbone C=O Acceptor NH2->Hinge_CO Donates H-Bond OH 4-Hydroxyl Group Donor & Acceptor Solvent Solvent Channel Water / Ribose OH->Solvent Bidirectional Exchange Hinge_NH Hinge Backbone N-H Donor Hinge_NH->N1 Donates H-Bond

Fig 1: Hydrogen bond vector mapping between 1-(2-aminopyrimidin-4-yl)ethanol and a kinase hinge.

Experimental Workflows for H-Bond Profiling

To move from theoretical design to empirical proof, we must utilize rigorous structural biology techniques. Below are two self-validating protocols designed to map and quantify the hydrogen-bonding network of this molecule.

Self-Validating Variable Temperature NMR (VT-NMR)

Causality: Protons involved in stable hydrogen bonds are shielded from the solvent environment. By increasing the temperature, we increase the kinetic energy of the solvent, which rapidly breaks weak, transient solvent-solute interactions but leaves strong, target-bound (or intramolecular) hydrogen bonds relatively intact.

Protocol:

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of strictly anhydrous DMSO- d6​ . Why DMSO? It is a strong H-bond acceptor that prevents the rapid proton exchange of the -OH and -NH₂ groups, allowing their distinct resonance signals to be observed.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra at 5 K intervals from 298 K to 348 K.

  • Data Extraction: Plot the chemical shift ( δ , in ppm) of the -OH and -NH₂ protons against Temperature (T). Calculate the temperature coefficient ( Δδ/ΔT ) in ppb/K.

  • Self-Validation Logic: This system acts as its own internal control. If the calculated slope is more negative than -4.5 ppb/K (e.g., -6.0 ppb/K), the proton is freely exchanging with the solvent. If the slope is more positive than -4.5 ppb/K (e.g., -2.0 ppb/K), the proton is locked in a stable hydrogen bond. By comparing the -OH slope against the -NH₂ slope within the same sample, you internally validate the specific binding state of each functional group without needing external references.

Exp_Workflow S1 1. Sample Prep (DMSO-d6) S2 2. VT-NMR (298K to 348K) S1->S2 S3 3. Plot δ vs T (Extract Slope) S2->S3 S4 4. Validation (Δδ/ΔT > -4.5 ppb/K) S3->S4 S5 5. H-Bond Map (Identify Shielding) S4->S5

Fig 2: Self-validating Variable Temperature NMR (VT-NMR) workflow for hydrogen bond profiling.

Co-Crystallization and X-Ray Diffraction

Causality: To obtain exact atomic coordinates and donor-acceptor distances (typically 2.7 to 3.0 Å for strong N-H···O bonds), the molecule must be forced into a highly ordered supramolecular lattice. 2-aminopyrimidines readily form highly predictable hydrogen-bonded networks with carboxylic acids[2].

Protocol:

  • Co-former Selection: Select a biologically relevant carboxylic acid (e.g., acetic acid or a larger target mimic) to act as the H-bond acceptor/donor partner[1].

  • Solvent Evaporation: Dissolve equimolar amounts of 1-(2-aminopyrimidin-4-yl)ethanol and the co-former in a highly volatile, non-competing solvent (e.g., ethyl acetate).

  • Vapor Diffusion: Utilize the hanging-drop vapor diffusion method at 4 °C to slowly drive the solution to supersaturation, forcing the specific N1/2-NH₂ binding motif to crystallize.

  • Diffraction & Mapping: Collect X-ray diffraction data at 100 K. The resulting electron density map will definitively prove the spatial orientation of the 1-hydroxyethyl group relative to the pyrimidine core's hydrogen bond network.

Conclusion

The utility of 1-(2-aminopyrimidin-4-yl)ethanol in drug discovery is entirely dependent on mastering its hydrogen-bonding profile. By understanding that the 2-amino group is a dedicated donor, the ring nitrogens are dedicated acceptors, and the chiral 1-hydroxyethyl group acts as an amphoteric, directional vector, researchers can rationally design highly potent and selective therapeutics.

References

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Diaminoimidazopyrimidines: Syntheses and Application in Kinase Inhibitor Design Source: European Journal of Organic Chemistry (University of Groningen) URL:[Link]

  • (S)-1-(2-aminopyrimidin-4-yl)ethanol (CAS 1312764-20-7) Source: Molaid Chemical Database URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-(2-Aminopyrimidin-4-yl)ethanol from Acetylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral alcohol 1-(2-aminopyrimidin-4-yl)ethanol is a highly valuable structural motif in medicinal chemistry, frequently serving as a key intermediate in the development of kinase inhibitors and other FDA-approved nitrogen-heteroaromatic therapeutics[1]. Synthesizing this compound from its prochiral ketone precursor, 1-(2-aminopyrimidin-4-yl)ethanone (commonly referred to as 4-acetyl-2-aminopyrimidine), requires careful methodological selection.

This technical guide provides drug development professionals with a dual-protocol approach: a Standard Chemical Reduction to generate racemic analytical standards, and a Green Enantioselective Bioreduction to isolate the pure (S)-enantiomer. By understanding the mechanistic causality behind these protocols, researchers can effectively bypass the catalytic poisoning issues commonly associated with azaaryl ketone reduction.

Mechanistic Overview & Pathway Analysis

Traditional asymmetric hydrogenation using transition metals (e.g., Ru, Rh, Ir) often fails or requires extensive optimization when applied to nitrogen-rich heterocycles. The multiple nitrogen atoms in the pyrimidine ring act as strong chelating agents, coordinating to the metal center and effectively poisoning the catalyst[1].

To overcome this, we employ two divergent strategies:

  • Chemical Hydride Transfer: Utilizing Sodium Borohydride ( NaBH4​ ) in a protic solvent system. This provides a rapid, non-selective reduction that tolerates the free amine[2].

  • Whole-Cell Biocatalysis: Utilizing Daucus carota (purple carrots). Plant-derived ketoreductases (KREDs) rely on precise spatial orientation and hydrogen-bonding networks rather than metal-coordination, circumventing the chelating issues of the pyrimidine ring while delivering exceptional enantioselectivity[1].

Mechanism SM 4-Acetyl-2-aminopyrimidine (Prochiral Ketone) Chem NaBH4 / MeOH 0°C to RT SM->Chem Chemical Reduction Bio D. carota (KREDs) Buffer, 48h, RT SM->Bio Biocatalytic Reduction Racemic Racemic Mixture (R/S)-1-(2-Aminopyrimidin-4-yl)ethanol Chem->Racemic Non-selective Hydride Transfer Chiral Enantiopure Product (S)-1-(2-Aminopyrimidin-4-yl)ethanol Bio->Chiral Stereoselective Hydride Transfer

Figure 1: Divergent synthesis pathways for 1-(2-aminopyrimidin-4-yl)ethanol comparing chemical and biocatalytic reduction.

Protocol 1: Racemic Synthesis via Chemical Reduction

This protocol generates a racemic mixture (R/S) of the target alcohol, which is strictly required as a baseline standard for downstream chiral HPLC method development.

Reagents
  • 1-(2-Aminopyrimidin-4-yl)ethanone (1.0 eq, 1 mmol)

  • Sodium Borohydride ( NaBH4​ ) (1.2 eq, 1.2 mmol)

  • Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v)

  • Saturated Aqueous Ammonium Chloride ( NH4​Cl )

Step-by-Step Methodology & Causality
  • Substrate Solvation: Dissolve 1 mmol of 1-(2-aminopyrimidin-4-yl)ethanone in 6 mL of a 1:1 THF/MeOH mixture under an inert atmosphere.

    • Causality: THF provides excellent solubility for the heterocyclic ketone. Methanol acts as a critical protic activator; it forms a reactive alkoxyborohydride intermediate with NaBH4​ and hydrogen-bonds to the ketone carbonyl, increasing its electrophilicity and accelerating the reaction[2].

  • Hydride Addition: Cool the solution to 0 °C using an ice bath. Add NaBH4​ (1.2 eq) portion-wise over 10 minutes.

    • Causality: The hydride transfer is highly exothermic. Cooling controls the reaction kinetics, preventing solvent boil-off and minimizing potential side reactions, such as the over-reduction of the pyrimidine ring[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (25 °C) for 2 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Causality: NH4​Cl provides a mild, buffered acidic quench (pH ~5-6) that safely hydrolyzes unreacted borohydride without fully protonating the pyrimidine amine. Stronger acids would render the product highly water-soluble, destroying extraction yields.

Protocol 2: Enantioselective Bioreduction (Green Chemistry)

To achieve high enantiomeric excess ( ee% ) without transition-metal catalysts, this protocol utilizes the endogenous ketoreductases found in Daucus carota[1].

Reagents
  • 1-(2-Aminopyrimidin-4-yl)ethanone (1.0 eq)

  • Fresh Daucus carota (Purple Carrots), washed and macerated

  • Potassium Phosphate Buffer (0.1 M, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology & Causality
  • Biocatalyst Preparation: Suspend 10 g of freshly macerated Daucus carota root in 20 mL of 0.1 M potassium phosphate buffer (pH 7.0) in a 50 mL Erlenmeyer flask.

    • Causality: The buffer maintains the physiological pH required to preserve the tertiary structure and catalytic activity of the endogenous KREDs and ADHs[1].

  • Substrate Introduction: Dissolve 20 mg of the acetylpyrimidine substrate in 200 μ L of DMSO. Add this solution dropwise to the biocatalyst suspension.

    • Causality: Azaaryl ketones exhibit poor aqueous solubility. DMSO acts as a biocompatible co-solvent, increasing substrate bioavailability to the intracellular enzymes without denaturing the whole-cell biocatalyst[1].

  • Enzymatic Incubation: Seal the flask with a breathable membrane and incubate at 25 °C for 48 hours on an orbital shaker at 150 rpm.

    • Causality: Orbital shaking ensures optimal mass transfer between the aqueous phase, the solid plant biomass, and the substrate. The 48-hour window allows for complete conversion while endogenous metabolic pathways continuously recycle the NADH/NADPH cofactors required for the stereoselective hydride transfer, eliminating the need for expensive exogenous cofactor supplementation[1].

  • Product Recovery: Add 20 mL of Ethyl Acetate to the flask and stir vigorously for 15 minutes. Centrifuge the mixture at 4000 rpm for 10 minutes to separate the emulsion. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

BioWorkflow Prep 1. Biocatalyst Prep Macerate D. carota in pH 7.0 buffer Substrate 2. Substrate Addition Add Acetylpyrimidine in DMSO Prep->Substrate Incubate 3. Enzymatic Incubation 48h, 25°C, 150 rpm shaking Substrate->Incubate Extract 4. Product Recovery EtOAc extraction & centrifugation Incubate->Extract QC 5. QA/QC Validation Chiral HPLC & 1H NMR Extract->QC

Figure 2: Step-by-step workflow for the enantioselective biocatalytic reduction of acetylpyrimidine.

Data Presentation: Methodological Comparison

ParameterProtocol 1: Chemical ReductionProtocol 2: Biocatalytic Reduction
Catalyst / Reagent Sodium Borohydride ( NaBH4​ )Daucus carota (Whole-cell KREDs)
Solvent System THF / MethanolpH 7.0 Buffer / DMSO
Stereoselectivity Racemic (0% ee )Highly Enantioselective (>95% ee , S-isomer)
Reaction Time 2 hours48 hours
Temperature 0 °C to 25 °C25 °C (Ambient)
Typical Yield > 85%70 - 85%
Primary Utility Generating racemic analytical standardsSynthesizing chiral drug intermediates

Quality Control & Analytical Validation (Self-Validating System)

To ensure the integrity and trustworthiness of the synthesized 1-(2-aminopyrimidin-4-yl)ethanol, the protocol must be treated as a self-validating system. Researchers must perform the following orthogonal QA/QC checks to confirm success:

  • Reaction Monitoring (TLC): Use Thin Layer Chromatography (DCM:MeOH 9:1). The successful consumption of the starting material is indicated by the disappearance of the higher- Rf​ UV-active ketone spot and the appearance of a lower- Rf​ alcohol spot.

  • Conversion & Purity ( 1 H NMR): Analyze the crude product via 1 H NMR (in DMSO- d6​ ). The reduction is validated by the disappearance of the acetyl methyl singlet ( 2.4 ppm) and the emergence of two critical signals: the carbinol methine quartet ( 4.6 ppm) and the adjacent methyl doublet ( 1.3 ppm).

  • Stereochemical Validation (Chiral HPLC): To validate Protocol 2, run the product on a chiral stationary phase (e.g., Chiralpak AD-H column). Overlay the chromatogram with the racemic standard generated in Protocol 1. The biocatalytic product should exhibit a single major peak corresponding to the (S)-enantiomer, confirming an ee of >95%.

  • Mass Confirmation (LC-MS): Confirm the exact mass of the product ( [M+H]+ expected at m/z 140.08 for C6​H9​N3​O ).

References

  • [1] Bai, W.-J., Estrada, M. A., Gartman, J. A., & Judd, A. S. (2023). Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. ACS Medicinal Chemistry Letters, 14(6), 846–852. URL:[Link]

  • [2] Ortiz-Marquez, J. C., et al. (2014). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. Tetrahedron, 70(35), 5763–5767. Published in PubMed Central (PMC). URL:[Link]

Sources

Application Notes and Protocols for the Enantioselective Reduction to Form Chiral 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral 1-(2-aminopyrimidin-4-yl)ethanol is a pivotal building block in the synthesis of numerous pharmaceutical agents, where its specific stereochemistry is often crucial for biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective reduction of the corresponding prochiral ketone, 4-acetyl-2-aminopyrimidine. We delve into the mechanistic rationale behind catalyst selection, present detailed, field-proven protocols for both transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and biocatalytic reduction, and offer systematic procedures for the essential analysis of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). The aim is to equip researchers with the knowledge and practical tools to achieve high yields and excellent enantioselectivity for this critical chiral intermediate.

Introduction: The Significance of Chiral 1-(2-Aminopyrimidin-4-yl)ethanol

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a chiral hydroxyl group at the C4 position, as in 1-(2-aminopyrimidin-4-yl)ethanol, creates a stereocenter that can profoundly influence the molecule's interaction with biological targets. The precise stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Consequently, robust and efficient methods for the enantioselective synthesis of this chiral alcohol are of paramount importance in drug discovery and development.

Traditional methods for obtaining chiral alcohols, such as the resolution of racemic mixtures, inherently discard at least 50% of the material, rendering them economically and environmentally inefficient.[1] In contrast, asymmetric synthesis, particularly the enantioselective reduction of the prochiral ketone precursor, offers a more direct and atom-economical route to the desired enantiomer.[1][2][3] This application note will focus on two of the most powerful and widely adopted technologies for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and biocatalytic reduction.

Strategic Approaches to Enantioselective Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol can be achieved through various methods, including stoichiometric chiral reducing agents and catalytic processes.[4][5] For industrial applicability and sustainability, catalytic methods are highly preferred.[5]

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and efficient method for the enantioselective reduction of ketones.[6] This technique typically employs a transition metal catalyst, most notably Ruthenium, in complex with a chiral ligand.[2][3][4][7][8] The hydrogen source is often an easily handled and inexpensive organic molecule like isopropanol or formic acid.[4][8]

Causality of Experimental Choices:

  • Catalyst System: Ruthenium complexes bearing a chiral diphosphine and a chiral diamine ligand, pioneered by Noyori and Ikariya, are exceptionally effective for the asymmetric reduction of a broad range of ketones.[2][3][7] These catalysts operate via a "bifunctional" mechanism where the metal center and the ligand cooperate to activate the hydrogen donor and transfer the hydride to the ketone substrate without direct coordination of the carbonyl group to the metal.[3] This outer-sphere mechanism is particularly advantageous for heteroaromatic ketones, like 4-acetyl-2-aminopyrimidine, as it can circumvent potential catalyst inhibition through chelation of the substrate to the metal center.[1]

  • Hydrogen Donor: Isopropanol is a common choice due to its low cost, low toxicity, and the fact that the byproduct, acetone, is volatile and easily removed. Formic acid is another excellent hydrogen donor, often used as a formate salt (e.g., sodium formate), which can lead to irreversible reactions and potentially higher conversions.[8]

  • Base: A base, such as potassium tert-butoxide or a non-coordinating amine, is often required to generate the active ruthenium-hydride species.[3]

ATH_Workflow cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_analysis Analysis & Purification Ru_precatalyst Ru(II) Precatalyst Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst Chiral_Ligand Chiral Ligand (e.g., TsDPEN) Chiral_Ligand->Active_Catalyst Base Base (e.g., t-BuOK) Base->Active_Catalyst Product Chiral 1-(2-Aminopyrimidin- 4-yl)ethanol Active_Catalyst->Product Ketone 4-Acetyl-2-aminopyrimidine Ketone->Product Hydride Transfer H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Product Workup Reaction Workup Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Chiral_HPLC Chiral HPLC Analysis (ee determination) Purification->Chiral_HPLC

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to chemocatalysis.[1] Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce ketones with exceptional enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[9]

Causality of Experimental Choices:

  • Enzyme Selection: A wide range of commercially available KREDs can be screened to identify an enzyme with high activity and selectivity for 4-acetyl-2-aminopyrimidine. These enzymes often require a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ.[6]

  • Cofactor Regeneration: A common and efficient method for cofactor regeneration is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), with a sacrificial co-substrate (glucose or formate, respectively). This creates a coupled-enzyme system where the expensive cofactor is used in catalytic amounts.

  • Whole-Cell Biocatalysis: An alternative to using isolated enzymes is to employ whole microbial cells (e.g., baker's yeast, E. coli) that naturally contain or are engineered to overexpress the desired reductase and cofactor regeneration system.[1] This approach can be more cost-effective as it bypasses the need for enzyme purification. A study has shown that even commonly available carrots can mediate the enantioselective reduction of various nitrogen-heteroaromatic ketones with high enantioselectivity.[1]

Biocatalysis_Workflow cluster_main_reaction Biocatalytic Reduction cluster_regeneration Cofactor Regeneration cluster_analysis Downstream Processing Ketone 4-Acetyl-2-aminopyrimidine KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADP_reg NADP_reg NADP->NADP_reg Product Chiral Alcohol GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone NADPH_reg NADPH_reg NADPH_reg->NADPH Extraction Product Extraction Purification Purification Analysis Chiral HPLC Analysis

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the ATH of heteroaromatic ketones.[3][7][8][10]

Materials:

  • 4-acetyl-2-aminopyrimidine

  • [RuCl(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Sodium formate

  • Formic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [RuCl(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%).

  • Add anhydrous DMF to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to form the pre-catalyst complex.

  • Reaction Setup: In a separate flask, dissolve 4-acetyl-2-aminopyrimidine (1 equivalent) in a 5:2 mixture of formic acid and triethylamine (or use sodium formate in a suitable solvent).

  • Transfer the substrate solution to the flask containing the activated catalyst.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral 1-(2-aminopyrimidin-4-yl)ethanol.

Protocol 2: Biocatalytic Reduction Using a Ketoreductase

This protocol outlines a general screening and small-scale reduction procedure.

Materials:

  • 4-acetyl-2-aminopyrimidine

  • Ketoreductase (KRED) enzyme library

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)

  • Cofactor regeneration system (e.g., Glucose Dehydrogenase (GDH) and D-glucose)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enzyme Screening (Small Scale): In microtiter plates or vials, prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.0)

    • 4-acetyl-2-aminopyrimidine (e.g., 10 mM final concentration, added from a DMSO stock)

    • NADP⁺ (e.g., 1 mM)

    • D-glucose (e.g., 100 mM)

    • GDH (e.g., 1-2 U/mL)

    • KRED from the library (e.g., 1 mg/mL)

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

  • Analysis of Screening: Quench the reactions and extract with ethyl acetate. Analyze the organic layer by chiral HPLC to determine conversion and enantiomeric excess for each KRED.

  • Preparative Scale Reduction (with best KRED):

    • In a larger vessel, combine the buffer, D-glucose, NADP⁺, and GDH.

    • Add the selected KRED.

    • Add the 4-acetyl-2-aminopyrimidine substrate.

    • Stir the mixture at the optimal temperature and pH determined from screening. Monitor the reaction progress.

  • Workup and Purification:

    • Once the reaction reaches completion, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product as needed via column chromatography.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial. Chiral HPLC is the most common and reliable technique for this analysis.[11]

Instrumentation and Columns:

  • An HPLC system with a UV detector is required.

  • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino alcohols.[12][13] Columns like CHIRALCEL® or CHIRALPAK® are excellent starting points.[12][14]

Method Development Starting Point:

  • Column Selection: Start with a cellulose-based column, for example, a CHIRALCEL OD-H or a Lux Cellulose-1.

  • Mobile Phase (Normal Phase):

    • A common starting mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[15]

    • Begin with a ratio such as 90:10 (n-hexane:IPA).

    • To improve peak shape for the basic amine moiety, a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) can be beneficial.[15]

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.[14]

  • Detection: Monitor the elution at a wavelength where the pyrimidine ring absorbs strongly, typically around 254 nm or 270 nm.[14]

  • Optimization: Adjust the ratio of hexane to alcohol to optimize the separation (resolution) and retention times. Increasing the alcohol percentage will generally decrease retention time.

Sample Preparation:

  • Dissolve a small amount of the racemic standard and the reaction product in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Summary and Comparison

The choice between ATH and biocatalysis often depends on factors like substrate scope, cost of goods, and development timelines. The following table provides a conceptual comparison based on literature precedents for similar heteroaromatic ketones.

ParameterAsymmetric Transfer Hydrogenation (ATH)Biocatalysis (KRED)
Catalyst Ru-TsDPEN or similar complexes[3][7]Ketoreductases (KREDs)[9]
Typical Yield Often >90%[3]Variable, can be >95%[16]
Typical ee Often >95% ee[3][8]Can be >99% ee[9][16]
Reaction Conditions Organic solvent, elevated temp. (40-80°C)Aqueous buffer, mild temp. (25-40°C)
Advantages Broad substrate scope, well-establishedHigh selectivity, green process, mild conditions
Disadvantages Potential for metal contamination, requires inert atmosphereRequires screening, enzyme stability/cost

Conclusion

The enantioselective reduction of 4-acetyl-2-aminopyrimidine is a critical transformation for accessing the valuable chiral intermediate 1-(2-aminopyrimidin-4-yl)ethanol. Both Ruthenium-catalyzed asymmetric transfer hydrogenation and biocatalytic reduction represent state-of-the-art, highly effective strategies to achieve this goal with excellent enantioselectivity. The choice of method will depend on the specific requirements of the project, including scale, cost, and available resources. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to successfully implement these advanced synthetic techniques, paving the way for the efficient development of novel chiral pharmaceuticals.

References

  • Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones - PMC. (2023, May 10).
  • Chiral Impurity Methods – Case Study. HPLC.
  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-165. [Link]

  • Asymmetric Transfer Hydrogenation C
  • Ruthenium(II) Pyrazolyl-Pyridyl-Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. (2012, August 27). PubMed. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. ACS Publications. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI. [Link]

  • Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids. De Gruyter. [Link]

  • Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. Semantic Scholar. [Link]

  • Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water. Royal Society of Chemistry. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. (2020, March 23). PubMed. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, May 3). PubMed. [Link]

  • Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. University of Liverpool. [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Asymmetric Transfer Hydrogenation of Stable NH Imines for the Synthesis of Enantiopure α‐Chiral Primary Amines. ResearchGate. [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. National Center for Biotechnology Information. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. National Center for Biotechnology Information. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. ResearchGate. [Link]

  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Iowa State University. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). MDPI. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. ResearchGate. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

1-(2-Aminopyrimidin-4-yl)ethanol is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the development of selective kinase inhibitors [1]. However, integrating this building block via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a formidable dual-challenge:

  • Catalyst Poisoning: 2-Aminopyrimidines are inherently poor nucleophiles. Furthermore, the adjacent pyrimidine nitrogen atoms strongly chelate palladium intermediates, leading to off-cycle catalyst sequestration and the precipitation of inactive Pd-black [2].

  • Chemoselectivity (N- vs. O-Arylation): The substrate contains an unprotected secondary alcohol. Under basic cross-coupling conditions, the alcohol can compete with the amine, leading to undesired O-arylation (ether formation).

This application note details a self-validating, highly optimized protocol to achieve >95% N-selectivity without the need for transient alcohol protecting groups, streamlining the synthesis of advanced pharmaceutical intermediates [3].

Mechanistic Causality: Designing the Catalytic System

To overcome these challenges, every component of the reaction must be engineered to favor the kinetic C–N bond formation while suppressing thermodynamic sinks.

Ligand and Precatalyst Architecture

We utilize tBuBrettPhos paired with a Third-Generation (G3) Palladacycle Precatalyst .

  • Why tBuBrettPhos? The extreme steric bulk of the tert-butyl groups on the phosphine and the triisopropylphenyl ring forces the palladium into a mono-ligated L1​Pd(0) state. This massive steric shield physically blocks the bidentate coordination of the pyrimidine nitrogens, preventing catalyst poisoning [2].

  • Why Pd G3? Traditional precatalysts like Pd2​(dba)3​ release dibenzylideneacetone, which can inhibit the catalytic cycle. The G3 mesylate precatalyst undergoes rapid, quantitative activation under mild basic conditions to yield the active L1​Pd(0) species, ensuring a high concentration of active catalyst to drive the difficult oxidative addition[4].

Base and Solvent Causality
  • Base Selection: The use of strong bases (e.g., NaOtBu, pKa ~17) deprotonates the secondary alcohol (pKa ~16), generating a highly nucleophilic alkoxide that rapidly outcompetes the amine, leading to O-arylation. By utilizing the weaker base Cs2​CO3​ , the alcohol remains in its neutral state. The inherently higher nucleophilicity of the neutral amine dictates the N-selective pathway.

  • Solvent Selection: t-Amyl alcohol is employed over standard non-polar solvents (like toluene). Its moderate polarity helps solubilize the highly polar aminopyrimidine and the inorganic base. Its steric bulk prevents it from participating in undesired solvent-arylation side reactions.

Mechanism A Pd(II) Precatalyst (tBuBrettPhos Pd G3) B Active L-Pd(0) A->B Activation (Base) C Oxidative Addition (Ar-Pd(II)-X) B->C Ar-X D Amine Coordination (N-selective) C->D 1-(2-Aminopyrimidin-4-yl)ethanol + Cs2CO3 E Alkoxide Coordination (O-selective) C->E Strong Base (e.g., NaOtBu) G Catalyst Poisoning (Pyrimidine Chelation) C->G Poor Ligand (e.g., PPh3) F Reductive Elimination (Desired C-N Product) D->F Rapid via tBuBrettPhos O-Aryl Ether\n(Side Product) O-Aryl Ether (Side Product) E->O-Aryl Ether\n(Side Product) F->B Regeneration Dead Catalyst Dead Catalyst G->Dead Catalyst

Catalytic cycle detailing N-selective coupling and side reactions.

Quantitative Optimization Data

The following table summarizes the optimization matrix. The data clearly demonstrates the causal relationship between base strength and chemoselectivity, as well as ligand bulk and overall conversion.

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventYield (N-Aryl)Yield (O-Aryl)Observation
1Pd(OAc)₂ (5%)BINAP (5%)Cs₂CO₃ (2.0)Toluene<5%<5%Rapid Pd-black formation (Poisoning).
2Pd₂(dba)₃ (2.5%)Xantphos (5%)Cs₂CO₃ (2.0)1,4-Dioxane35%10%Sluggish reaction; partial conversion.
3tBuBrettPhos Pd G3 (2%)tBuBrettPhos (2%)NaOtBu (2.0)1,4-Dioxane15%75% Alkoxide formation drives O-arylation.
4tBuBrettPhos Pd G3 (2%)tBuBrettPhos (2%)Cs₂CO₃ (2.0)1,4-Dioxane88%<2%Excellent N-selectivity achieved.
5 tBuBrettPhos Pd G3 (2%) tBuBrettPhos (2%) Cs₂CO₃ (2.0) t-Amyl OH 94% Trace Optimal solubility and conversion.

Reaction conditions: Aryl bromide (1.0 equiv), 1-(2-Aminopyrimidin-4-yl)ethanol (1.1 equiv), 90 °C, 12 h. Yields determined by quantitative HPLC.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the user can verify the integrity of the reaction in real-time.

Materials Required
  • 1-(2-Aminopyrimidin-4-yl)ethanol (1.10 mmol)

  • Aryl bromide or chloride (1.00 mmol)

  • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • tBuBrettPhos ligand (0.02 mmol, 2 mol%)

  • Cesium carbonate ( Cs2​CO3​ ), finely milled and anhydrous (2.00 mmol)

  • Anhydrous t-Amyl alcohol (5.0 mL), sparged with N2​ for 30 minutes prior to use.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial with the aryl halide, 1-(2-aminopyrimidin-4-yl)ethanol, tBuBrettPhos Pd G3, tBuBrettPhos, and Cs2​CO3​ .

  • Solvent Addition: Add 5.0 mL of degassed t-Amyl alcohol. Seal the vial with a PTFE-lined septum cap.

  • Activation (IPC 1 - Visual Cue): Transfer the vial to a heating block set to 40 °C and stir vigorously (800 rpm) for 5 minutes.

    • Self-Validation Check: The solution should transition from a pale suspension to a deep red/orange homogeneous liquid . This confirms the successful generation of the active L1​Pd(0) species. If the solution turns black, oxygen ingress or premature catalyst death has occurred.

  • Reaction Execution: Elevate the temperature to 90 °C. Stir for 12–16 hours.

  • Reaction Monitoring (IPC 2 - Analytical Cue): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Self-Validation Check: The N-aryl product and O-aryl ether are structural isomers (identical m/z ). However, the desired N-aryl product will exhibit a significantly higher UV absorbance at 254 nm due to extended π -conjugation through the secondary amine, whereas the O-aryl ether disrupts this conjugation. Furthermore, the N-aryl product typically elutes later on a standard C18 reverse-phase column.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography ( SiO2​ , gradient elution from 0% to 10% MeOH in DCM) to afford the pure N-arylated product.

Workflow Step1 1. Reagent Preparation Weigh Pd G3, Ligand, Cs2CO3 in Glovebox Step2 2. Substrate Addition Add Ar-X and 1-(2-Aminopyrimidin-4-yl)ethanol Step1->Step2 Step3 3. Solvent Addition Add anhydrous t-Amyl Alcohol (Degassed) Step2->Step3 Step4 4. Reaction Execution Stir at 90°C for 12-16 h under N2 Step3->Step4 Step5 5. Workup Filter through Celite, Wash with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (DCM:MeOH) Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Li, X., et al. "Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Ke, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]

  • Affouard, C., et al. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." Organic Process Research & Development, 2015.[Link]

  • Engelhardt, B. G., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2021.[Link]

Application Note: Regioselective Amino Group Protection of 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Chemical Context

The 1-(2-Aminopyrimidin-4-yl)ethanol scaffold is a highly valuable bifunctional building block in medicinal chemistry. The 2-aminopyrimidine moiety frequently serves as a critical hinge-binding motif in the design of kinase inhibitors and neuronal nitric oxide synthase (nNOS) antagonists [2].

The Structural Challenge: Elaborating this scaffold requires orthogonal protection strategies. The molecule possesses two competing nucleophilic centers: the exocyclic primary amine at the C2 position and the secondary hydroxyl group at the C1' position of the ethyl side chain. The pyrimidine ring exerts a strong electron-withdrawing effect, rendering the exocyclic 2-amino group significantly less nucleophilic than a typical aliphatic amine [1]. Conversely, the secondary alcohol is highly reactive. Direct treatment with standard electrophiles, such as di-tert-butyl dicarbonate (Boc₂O), inevitably results in competitive O-acylation, yielding complex, difficult-to-separate mixtures of O-Boc and N,O-diBoc species [3].

To achieve strict regiocontrol in favor of N-protection, chemists must bypass this inherent nucleophilicity gradient.

Mechanistic Rationale & Strategy Selection

We detail two field-proven, self-validating strategies to achieve selective N-Boc protection, each leveraging different thermodynamic and kinetic principles.

Strategy A: Transient O-Silylation (The "Protect-Protect-Deprotect" Cascade)
  • Causality: By introducing Chlorotrimethylsilane (TMSCl), the highly reactive secondary alcohol is rapidly and reversibly capped as a silyl ether. This sterically hindered, unreactive O-TMS ether forces the subsequent equivalent of Boc₂O to react exclusively at the deactivated 2-amino group. The labile O-TMS group is then cleaved in situ during a mildly acidic aqueous workup. This one-pot cascade prevents O-acylation kinetically.

Strategy B: Global Protection & Selective O-Deprotection
  • Causality: An excess of Boc₂O and a hypernucleophilic catalyst (DMAP) drive the reaction to the thermodynamically stable N,O-diBoc intermediate. Because the O-Boc group is essentially a carbonate, it is significantly more susceptible to basic hydrolysis than the N-Boc carbamate. Mild treatment with K₂CO₃ in methanol selectively saponifies the O-Boc group, revealing the free alcohol while leaving the N-Boc group intact.

Quantitative Data Summary

The following table summarizes the operational metrics for both strategies, allowing researchers to select the optimal route based on scale and available reagents.

ParameterStrategy A: Transient O-SilylationStrategy B: Global Boc & Saponification
Primary Reagents TMSCl, Boc₂O, DIPEABoc₂O (excess), DMAP, K₂CO₃
Regioselectivity Absolute (Kinetic/Steric directing)High (Thermodynamic cleavage)
Overall Yield 85 - 90%70 - 75%
Atom Economy High (One-pot process)Low (Excess Boc₂O is sacrificed)
Process Time ~14 hours~8 hours (Two distinct steps)
Best Suited For Scale-up, sensitive substratesRapid discovery chemistry

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Protocol 1: Regioselective N-Boc Protection via Transient O-Silylation (Strategy A)

Materials:

  • 1-(2-Aminopyrimidin-4-yl)ethanol (1.0 eq, MW = 139.16)

  • TMSCl (1.1 eq)

  • Boc₂O (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • O-Silylation: Dissolve the starting material in anhydrous DCM (0.2 M) under an inert atmosphere (N₂/Ar). Add DIPEA (2.5 eq) and cool the mixture to 0 °C using an ice bath. Dropwise add TMSCl (1.1 eq) over 10 minutes. Stir at 0 °C for 30 minutes.

    • IPC 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL HPLC-grade MeOH. Analyze via LC-MS (ESI+). The starting material (m/z [M+H]⁺ = 140.2) must be completely consumed, replaced by the O-TMS intermediate (m/z [M+H]⁺ = 211.1). Causality: If unreacted starting material remains, the subsequent Boc₂O addition will lead to irreversible O-Boc formation. Add an additional 0.1 eq of TMSCl if necessary.

  • N-Boc Protection: To the same reaction flask at 0 °C, add Boc₂O (1.2 eq) in a single portion. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • IPC 2 (Self-Validation): LC-MS analysis of the reaction mixture must indicate the formation of the N-Boc, O-TMS species (m/z [M+H]⁺ = 311.2).

  • In Situ Deprotection & Workup: Cool the mixture back to 0 °C. Add 1M aqueous Citric Acid (or 0.5M HCl) dropwise until the aqueous layer reaches pH 4. Stir vigorously for 1 hour at room temperature. Causality: The mildly acidic environment selectively hydrolyzes the labile TMS ether while the robust N-Boc carbamate remains fully intact.

    • IPC 3 (Self-Validation): Organic layer LC-MS shows complete conversion to the final product (m/z[M+H]⁺ = 240.1).

  • Isolation: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Protocol 2: Global Protection and Selective Saponification (Strategy B)

Materials:

  • 1-(2-Aminopyrimidin-4-yl)ethanol (1.0 eq)

  • Boc₂O (2.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • K₂CO₃ (2.0 eq)

  • THF and Methanol (MeOH)

Step-by-Step Methodology:

  • Global Protection: Dissolve the starting material in THF (0.2 M). Add Et₃N (3.0 eq) and DMAP (0.1 eq). Add Boc₂O (2.5 eq) and stir at room temperature for 4 hours.

    • IPC 1 (Self-Validation): Analyze via TLC (Hexane:EtOAc 1:1) and LC-MS. The formation of the N,O-diBoc intermediate is confirmed by a highly non-polar spot and an m/z [M+H]⁺ = 340.2. Causality: DMAP acts as a potent acyl transfer catalyst, ensuring even the electronically deactivated 2-amino group is fully protected. Without DMAP, the reaction stalls at the O-Boc intermediate.

  • Selective O-Deprotection: Concentrate the reaction mixture to dryness to remove THF. Redissolve the crude N,O-diBoc intermediate in MeOH (0.2 M). Add solid K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

    • IPC 2 (Self-Validation): LC-MS confirms the cleavage of the O-Boc carbonate, indicated by a mass shift from 340.2 to 240.1.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate, partition between EtOAc and water, extract, dry, and purify via flash chromatography.

Workflow & Mechanistic Visualization

ProtectionWorkflow Start 1-(2-Aminopyrimidin-4-yl)ethanol (NH2 & OH exposed) TMS_Int Transient O-TMS Ether (OH protected, NH2 exposed) Start->TMS_Int TMSCl (1.1 eq), DIPEA DCM, 0°C Global_Boc Global Boc Protection (N-Boc, O-Boc Intermediate) Start->Global_Boc Boc2O (2.5 eq), DMAP THF, RT, 4h Boc_TMS_Int N-Boc, O-TMS Intermediate (Fully Protected) TMS_Int->Boc_TMS_Int Boc2O (1.2 eq) RT, 12h Product Target: N-Boc-1-(2-Aminopyrimidin-4-yl)ethanol (Selective N-Protection) Boc_TMS_Int->Product 1M Citric Acid (pH 4) In situ O-TMS Cleavage Global_Boc->Product K2CO3, MeOH Selective O-Boc Cleavage

Mechanistic workflow of transient O-silylation vs. global protection strategies.

References

  • Technical Support Center: N-alkyl
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors ACS Public
  • SYNTHESIS OF BACTERIAL TWO-COMPONENT SYSTEM INHIBITORS Riga Technical University (rtu.lv)

Revolutionizing Kinase Inhibitor Scaffolding: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling of 1-(2-Aminopyrimidin-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The 2-aminopyrimidine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutics, particularly in oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone for the design of targeted inhibitors.[3] However, the traditional multi-step synthesis of diverse aminopyrimidine libraries is often hampered by long reaction times, harsh conditions, and modest yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by leveraging the efficient and rapid heating of polar molecules through microwave irradiation.[1] This technology, governed by principles of dipolar polarization and ionic conduction, facilitates dramatic reductions in reaction times—often from hours or days to mere minutes—while frequently improving yields and product purity.[4] For drug discovery professionals, this acceleration is critical, enabling faster exploration of structure-activity relationships (SAR) and expediting the hit-to-lead optimization process.[5]

This comprehensive guide details a robust, microwave-assisted protocol for the derivatization of the novel building block, 1-(2-Aminopyrimidin-4-yl)ethanol . We present a two-step synthetic sequence involving a regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach provides a rapid and versatile route to a library of novel C5-arylated aminopyrimidine alcohols, which are high-value intermediates for the synthesis of next-generation kinase inhibitors.

Strategic Overview: A Two-Step Microwave-Powered Approach

Our strategy is centered on introducing molecular diversity at the C5 position of the pyrimidine ring, a vector known to influence kinase selectivity and potency. This is achieved through a reliable and highly efficient Suzuki-Miyaura cross-coupling. To enable this, a reactive handle—a bromine atom—is first installed on the pyrimidine core.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Diversification A 1-(2-Aminopyrimidin-4-yl)ethanol (Starting Material) B 1-(2-Amino-5-bromopyrimidin-4-yl)ethanol (Key Intermediate) A->B  Microwave-Assisted Regioselective Bromination D C5-Arylated Aminopyrimidine Alcohols (Final Products) B->D  Microwave-Assisted Suzuki-Miyaura Coupling C Aryl/Heteroaryl Boronic Acid C->D

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of the Key Intermediate: 1-(2-Amino-5-bromopyrimidin-4-yl)ethanol

The initial step involves the regioselective bromination of the C5 position of the pyrimidine ring. The C5 position is susceptible to electrophilic substitution, and N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.[6][7] Microwave irradiation can significantly accelerate this reaction.[8][9]

Protocol 1: Microwave-Assisted Bromination

Materials:

  • 1-(2-Aminopyrimidin-4-yl)ethanol (1 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Acetonitrile (ACN) (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 1-(2-Aminopyrimidin-4-yl)ethanol (1 mmol) and acetonitrile (5 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add N-Bromosuccinimide (1.05 mmol) to the solution.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 10 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Amino-5-bromopyrimidin-4-yl)ethanol.

Causality and Rationale:
  • Reagent Choice: NBS is selected as it is a reliable source of electrophilic bromine and is generally milder than using elemental bromine, leading to cleaner reactions.[6]

  • Solvent: Acetonitrile is an excellent solvent for microwave-assisted synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.

  • Microwave Conditions: The use of microwave irradiation at a controlled temperature of 80°C dramatically reduces the reaction time compared to conventional methods which may require several hours at room temperature or gentle heating.[10] This rapid, controlled heating minimizes the formation of potential by-products.

PART 2: Diversification via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[5][11] Its application in medicinal chemistry is widespread, and microwave assistance has rendered it an exceptionally rapid and efficient tool for library synthesis.[12][13]

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Pd(0)Ln B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar' ArAr C5-Arylated Product D->ArAr ArX 1-(2-Amino-5-bromopyrimidin-4-yl)ethanol ArX->B ArB Arylboronic Acid ArB->C

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 1-(2-Amino-5-bromopyrimidin-4-yl)ethanol (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2.5 mol%, 0.0125 mmol)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 1-(2-Amino-5-bromopyrimidin-4-yl)ethanol (0.5 mmol), the desired boronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (2.5 mol%).

  • Add 5 mL of the degassed 1,4-dioxane and water (4:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110°C for 15-20 minutes with stirring.

  • After the reaction, cool the vial to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated aminopyrimidine alcohol.

Causality and Rationale:
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[11]

  • Base and Solvent: A combination of an aqueous base (K₂CO₃) and an organic solvent (1,4-dioxane) is standard for Suzuki reactions. The water is crucial for the transmetalation step, while dioxane solubilizes the organic components. This mixture is also suitable for microwave heating.[11]

  • Microwave Conditions: Heating to 110°C under microwave irradiation ensures rapid and uniform heating, leading to a complete reaction in a fraction of the time required by conventional reflux, which could take several hours.[12][14] This high speed is particularly advantageous for high-throughput synthesis of compound libraries.

Data Presentation: A Comparative Overview

The following tables summarize the typical reaction conditions and expected outcomes for the microwave-assisted protocols compared to traditional conventional heating methods.

Table 1: Comparison for Bromination of 1-(2-Aminopyrimidin-4-yl)ethanol

ParameterMicrowave-Assisted MethodConventional Method
Reagent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent AcetonitrileAcetonitrile or Dichloromethane
Temperature 80°CRoom Temperature
Time 10 minutes4-12 hours
Typical Yield >90%70-85%
Reference [8][9][10]

Table 2: Comparison for Suzuki-Miyaura Coupling

ParameterMicrowave-Assisted MethodConventional Method
Catalyst Pd(PPh₃)₄ (2.5 mol%)Pd(PPh₃)₄ (2.5-5 mol%)
Base K₂CO₃K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O or Toluene
Temperature 110°C80-100°C (Reflux)
Time 15-20 minutes6-24 hours
Typical Yield 85-95%60-80%
Reference [11][14][15][14]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the rapid and efficient synthesis of novel C5-arylated 1-(2-aminopyrimidin-4-yl)ethanol derivatives. By leveraging the power of microwave-assisted synthesis, researchers and drug development professionals can significantly accelerate the generation of diverse compound libraries based on this key pharmacophore. The protocols are designed to be robust, high-yielding, and readily adaptable, thereby empowering the rapid discovery of new and potent kinase inhibitors.

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PMC. [Link]

  • A Mild Method for the Regioselective Bromination of 2-Aminopyridines. (n.d.). ResearchGate. [Link]

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-Bromosuccinimide as an Almost Neutral Catalyst for Efficient Synthesis of Dihydropyrimidinones Under Microwave Irradiation. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). PMC. [Link]

  • Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SHN) in 5-bromopyrimidine by action of bithiophene and its analogues. (n.d.). ResearchGate. [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019). Asian Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience. [Link]

  • Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (2007). J Org Chem. [Link]

  • Kinase inhibitors and microwave-assisted chemistry, a nice history. (n.d.). [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). RSC Publishing. [Link]

  • Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. (2020). Catalysts. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (n.d.). PMC. [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). PMC. [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. [Link]

  • Organometallic cross-coupling reactions. (n.d.). CEM Corporation. [Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines. (2025). ResearchGate. [Link]

  • Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. (n.d.). ResearchGate. [Link]

  • Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. (2008). Organic Letters. [Link]

  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Isolating 1-(2-Aminopyrimidin-4-yl)ethanol via Controlled Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in API Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, such as 1-(2-Aminopyrimidin-4-yl)ethanol, the final isolation step is paramount. Crystallization is not merely a purification technique; it is a critical process that defines the physicochemical properties of the final solid material.[1][2] These properties—including purity, crystal habit (shape), particle size distribution, and polymorphic form—directly impact downstream processability (e.g., filtration, drying), formulation, stability, and ultimately, the bioavailability of the drug product.[2][3][4]

This guide provides a detailed framework for developing a robust crystallization process for 1-(2-Aminopyrimidin-4-yl)ethanol. Given that specific crystallization data for this exact molecule is not widely published, this document emphasizes the fundamental principles and systematic methodologies required to design a successful isolation protocol from first principles. We will explore several common, yet powerful, crystallization techniques, explaining the mechanistic rationale behind each procedural step.

Physicochemical Profile and Solvent Selection Strategy

A successful crystallization process begins with a thorough understanding of the molecule's properties and its interaction with various solvents. The structure of 1-(2-Aminopyrimidin-4-yl)ethanol, featuring a polar aminopyrimidine ring and a hydroxyl group, suggests a propensity for hydrogen bonding and solubility in polar solvents.

Predicted Physicochemical Properties:

PropertyValue / ObservationImplication for Crystallization
Molecular Formula C₆H₉N₃ORelatively small molecule, likely to form a well-ordered crystal lattice.
Molecular Weight 139.16 g/mol Standard for small molecule APIs.
Predicted Solubility Likely soluble in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).[5][6] Low solubility in non-polar solvents (e.g., hexanes, toluene).A wide range of solvents can be screened for both crystallization and antisolvent applications. The goal is to find a solvent with moderate solubility that decreases significantly with temperature.
Key Functional Groups Amino (-NH₂), Pyrimidine (N=C-N), Hydroxyl (-OH)Strong hydrogen bond donors and acceptors. This increases the likelihood of forming solvates or hydrates and makes polymorphism a key consideration.[1]
The Cornerstone: Rational Solvent Selection

The choice of solvent is the most critical parameter in crystallization development.[7] An ideal solvent should exhibit:

  • High solubility at elevated temperatures to ensure complete dissolution of the crude material.

  • Low solubility at reduced temperatures to maximize product yield upon cooling.

  • A wide metastable zone width (MSZW) can be beneficial, but a narrow one can also be controlled with seeding.[8]

  • Inertness towards the solute.

  • Appropriate boiling point and viscosity for ease of handling and removal.

Screening Solvents: A preliminary solubility screen is essential. This involves testing the solubility of a small amount of the crude compound in a range of solvents at both room temperature and an elevated temperature (e.g., 50-60°C).

Candidate Solvents for Screening:

Solvent ClassExample SolventsRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good starting point due to polarity and hydrogen bonding capability. Ethanol is often a preferred choice due to its favorable safety profile.[8][9]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Offer a different polarity and hydrogen bond accepting capability.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate polarity, can be effective in solvent/antisolvent systems.
Esters Ethyl Acetate (EtOAc)Common recrystallization solvent with moderate polarity.
Water H₂OGiven the polar nature of the molecule, aqueous systems or alcohol/water mixtures are highly relevant.[8]
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)High dissolving power, often used when other solvents fail, but can be difficult to remove.[10]

Section 1: Cooling Crystallization Protocol

Workflow for Cooling Crystallization

cluster_0 Protocol Steps A 1. Dissolution Dissolve crude compound in a minimal amount of hot solvent. B 2. Controlled Cooling Slowly cool the solution to induce nucleation. A->B Saturated Solution C 3. Maturation (Aging) Hold at low temperature with stirring. B->C Supersaturation D 4. Isolation Filter the resulting crystals. C->D Crystal Slurry E 5. Washing & Drying Wash with cold solvent and dry under vacuum. D->E Wet Cake

Caption: Workflow for a typical cooling crystallization process.

Detailed Step-by-Step Protocol
  • Solvent Selection & Dissolution:

    • Based on solubility screening, select a solvent (e.g., Isopropanol) where the compound is sparingly soluble at room temperature but readily soluble upon heating.

    • In a jacketed reactor vessel equipped with an overhead stirrer and a temperature probe, charge the crude 1-(2-Aminopyrimidin-4-yl)ethanol.

    • Add a measured volume of the chosen solvent. Begin agitation (e.g., 150-200 RPM).

    • Heat the mixture to a target temperature (e.g., 60-70°C) until all solids are completely dissolved. If solids remain, add small additional aliquots of the solvent until a clear solution is obtained. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

  • Controlled Cooling:

    • Rationale: A slow cooling rate prevents excessive nucleation, which would lead to a large number of very small crystals.[][14] Slower cooling promotes the growth of larger, more ordered crystals, which are easier to filter and typically have higher purity.

  • Seeding (Optional but Recommended):

    • Once the solution has cooled by 10-15°C and is in the metastable zone, add a small quantity (0.1-1.0% w/w) of previously isolated, pure crystals ("seeds").

    • Rationale: Seeding provides a template for crystal growth, offering precise control over the final crystal form (polymorph) and leading to a more uniform particle size distribution.[]

  • Maturation (Aging):

    • After the cooling ramp reaches the final temperature (e.g., 0-5°C), hold the slurry at this temperature with continued agitation for a period of 2-4 hours.

    • Rationale: This aging period allows the system to reach equilibrium, ensuring that crystallization is complete and maximizing the product yield.

  • Isolation and Washing:

    • Filter the crystal slurry through a Büchner funnel under vacuum.

    • Wash the resulting filter cake with a small amount of cold solvent to displace the impurity-laden mother liquor.

    • Rationale: Using cold solvent is critical to prevent the redissolution of the purified product.

  • Drying:

    • Transfer the filter cake to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 2: Antisolvent Crystallization Protocol

This technique is highly effective when a compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent").[15] Supersaturation is achieved by adding the antisolvent to a solution of the compound, reducing the overall solubility of the mixture.[16][17]

Workflow for Antisolvent Crystallization

cluster_1 Protocol Steps A 1. Dissolution Dissolve compound in a good solvent (e.g., Ethanol). B 2. Controlled Addition Slowly add an antisolvent (e.g., Water or Heptane). A->B Solution C 3. Maturation Hold the resulting slurry with agitation. B->C Supersaturation -> Nucleation D 4. Isolation & Drying Filter, wash, and dry the final product. C->D Crystal Slurry

Caption: Key stages of the antisolvent crystallization method.

Detailed Step-by-Step Protocol
  • System Selection:

    • Identify a solvent/antisolvent pair. For 1-(2-Aminopyrimidin-4-yl)ethanol, a good system might be Ethanol (solvent) and Water or Heptane (antisolvent). The two liquids must be miscible.

    • Dissolve the crude compound in a minimal amount of the primary solvent (Ethanol) at room temperature.

  • Controlled Antisolvent Addition:

    • With vigorous stirring, add the antisolvent to the solution via a syringe pump or addition funnel over a prolonged period (e.g., 1-2 hours).

    • Rationale: The rate of addition directly controls the level of local supersaturation.[16][17] A slow addition rate prevents "oiling out" (liquid-liquid phase separation) and promotes controlled crystal growth rather than amorphous precipitation.

  • Maturation:

    • After the addition is complete, continue to stir the slurry for 1-3 hours at a constant temperature to ensure complete crystallization.

  • Isolation, Washing, and Drying:

    • Filter the crystals as described in the cooling crystallization protocol.

    • Wash the filter cake with a pre-mixed solution of the solvent/antisolvent at the final composition to avoid redissolving the product.

    • Dry the product in a vacuum oven.

Section 3: Vapor Diffusion for High-Quality Crystals

Vapor diffusion is an excellent small-scale technique for polymorph screening and for growing high-quality single crystals suitable for X-ray diffraction analysis.[18][19] It relies on the slow diffusion of a volatile antisolvent vapor into a solution of the compound.[18][20]

Detailed Step-by-Step Protocol (Sitting Drop Method)
  • Preparation:

    • In a well of a crystallization plate, place a small reservoir (~500 µL) of a volatile antisolvent (e.g., Diethyl Ether or Dichloromethane).[20]

    • Prepare a concentrated solution of 1-(2-Aminopyrimidin-4-yl)ethanol in a less volatile solvent (e.g., DMF or Methanol).[10]

  • Setup:

    • On the raised "sitting drop" post in the center of the well, place a small drop (2-5 µL) of the compound's solution.

    • Seal the well tightly with clear tape or a cover slip.

  • Equilibration:

    • Allow the sealed plate to sit undisturbed for several days to weeks.

    • Mechanism: The volatile antisolvent in the reservoir will slowly diffuse through the vapor phase and dissolve into the sitting drop. This gradually lowers the solubility of the compound in the drop, leading to slow, controlled nucleation and the growth of high-quality crystals.[18]

  • Harvesting:

    • Once suitable crystals have formed, carefully open the well and harvest the crystals using a cryo-loop or a fine needle.

Section 4: Post-Crystallization Validation

The work is not complete after isolation. The solid form must be thoroughly characterized to ensure consistency and control. This creates a self-validating system where the output of the crystallization process is verified against established quality attributes.

Validation and Characterization Workflow

Caption: Post-crystallization validation loop for quality control.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of the material.[4][7] Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal events, which are characteristic of a specific polymorph and can give an indication of purity.[4][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to confirm the chemical purity of the isolated material, ensuring that process impurities have been effectively removed.

  • Microscopy: Visual inspection of the crystals under a microscope provides critical information about the crystal habit (shape) and particle size distribution.

By systematically applying these techniques and validation steps, researchers can develop a robust, reproducible, and scalable crystallization process for isolating high-quality 1-(2-Aminopyrimidin-4-yl)ethanol, ensuring the desired solid-state properties for successful drug development.

References

  • Pharma Focus Asia. (2022). Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. [Link]

  • International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]

  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. [Link]

  • Thomas, L. H., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ACS Publications. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Slideshare. (n.d.). Crystallization in pharmaceutical industry. [Link]

  • YouTube. (2015, August 25). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. [Link]

  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]

  • SciSpace. (2015). Technical Crystallization for Application in Pharmaceutical Material Engineering. [Link]

  • IntechOpen. (2022, May 31). Crystallization: Its Mechanisms and Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • ResearchGate. (n.d.). Chemical structures of representative aminopyrimidine and.... [Link]

  • NIH. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • NIH. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • PubChem. (n.d.). 1-(2-Aminopyrimidin-4-yl)propan-2-ylazanide. [Link]

  • NIH. (n.d.). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate. [Link]

  • Chemsrc. (2025, August 25). 2-(4-Aminophenyl)ethanol. [Link]

  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]

  • University of Canterbury. (n.d.). Crystallization Kinetics of Ibuprofen from Ethanol and Aqueous Ethanol. [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. [Link]

  • MDPI. (2019, August 3). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

Sources

Troubleshooting & Optimization

improving low yields in 1-(2-Aminopyrimidin-4-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical bottlenecks that cause low yields during the synthesis of 1-(2-Aminopyrimidin-4-yl)ethanol .

The 2-aminopyrimidine scaffold is a highly electron-deficient, nitrogen-rich heteroaromatic system [3]. When synthesizing its ethanol derivative, researchers typically face severe yield drops due to reagent complexation, competitive acid-base quenching, or catalyst poisoning. This guide will deconstruct these failures mechanistically and provide field-proven, self-validating protocols to restore your yields.

Diagnostic Hub: Synthetic Route Selection

Before troubleshooting, we must isolate the failure point in your chosen synthetic route. The synthesis generally relies on either the reduction of a methyl ketone or the alkylation of an aldehyde.

RouteOptimization Target Target Synthesis: 1-(2-Aminopyrimidin-4-yl)ethanol RouteA Route A: Ketone Reduction (1-(2-Aminopyrimidin-4-yl)ethanone) Target->RouteA Preferred RouteB Route B: Grignard Addition (2-Aminopyrimidine-4-carboxaldehyde) Target->RouteB Alternative IssueA Issue: Borohydride Complexation Reaction stalls at ~50% RouteA->IssueA IssueB Issue: -NH2 Quenches Nucleophile Yield < 20% RouteB->IssueB SolA Solution: Luche Reduction (CeCl3 + NaBH4) IssueA->SolA SolB Solution: Boc-Protection or Excess MeMgBr (3.0+ eq) IssueB->SolB

Fig 1: Strategic decision tree for 1-(2-Aminopyrimidin-4-yl)ethanol synthesis and bottleneck resolution.

Mechanistic Q&A: Troubleshooting Yield Drops

Q1: I am reacting 2-aminopyrimidine-4-carboxaldehyde with 1.2 equivalents of methylmagnesium bromide (MeMgBr), but my yields are consistently below 20%. I also observe immediate gas evolution and precipitation. What is happening?

The Causality: You are observing a kinetic acid-base reaction outcompeting your desired thermodynamic nucleophilic addition. The free exocyclic amine (-NH₂) on the pyrimidine ring has a pKa of ~16. Grignard reagents are extremely strong bases (conjugate acid pKa ~50). The first equivalent of MeMgBr is instantly consumed by deprotonating the -NH₂ group, evolving methane gas (the bubbling you see) and forming an insoluble magnesium amide salt (the precipitate). This precipitate traps the unreacted aldehyde, stalling the reaction.

The Fix: You must either mask the amine or overwhelm the system.

  • Method A (Preferred): Pre-treat the starting material with Boc₂O to form the di-Boc protected amine. This removes the acidic protons and solubilizes the intermediate.

  • Method B (Brute Force): Use a minimum of 3.0 to 3.5 equivalents of MeMgBr. The first equivalent deprotonates the amine, the second coordinates with the pyrimidine nitrogens, and the third successfully attacks the carbonyl.

GrignardMechanism Reagent 2-Aminopyrimidine- 4-carboxaldehyde + MeMgBr Path1 Kinetic Pathway (Acid-Base Reaction) Reagent->Path1 Fast (pKa ~16) Path2 Thermodynamic Pathway (Nucleophilic Addition) Reagent->Path2 Slow Result1 Methane Gas + Insoluble Mg-Amide Path1->Result1 Quenches 1 eq MeMgBr Result2 Desired Alkoxide Intermediate Path2->Result2 Requires >2 eq MeMgBr

Fig 2: Competing mechanistic pathways during Grignard addition to unprotected aminopyrimidines.

Q2: I switched to Route A, reducing 1-(2-aminopyrimidin-4-yl)ethanone [1] with NaBH₄ in methanol. The reaction starts fast but completely stalls at ~50% conversion. Adding more NaBH₄ doesn't help. Why?

The Causality: This is a classic case of product/intermediate inhibition via boron complexation. As NaBH₄ reduces the ketone, it forms alkoxyborohydride intermediates. The basic nitrogens on the pyrimidine ring (N1 and N3) aggressively coordinate with these boron species. This creates a rigid, sterically hindered polymeric network in the solution, preventing the remaining hydride equivalents from reaching the unreacted ketone.

The Fix: Implement a Luche Reduction . By adding Cerium(III) chloride (CeCl₃) to the methanolic solution, you introduce a hard Lewis acid. Ce³⁺ preferentially coordinates to the carbonyl oxygen and the methanol solvent, outcompeting the pyrimidine nitrogens. This activates the carbonyl for attack by a softer hydride species, ensuring complete conversion without stalling.

Q3: We need the pure (S)-enantiomer for a drug development program [2]. Chemical asymmetric hydrogenation (e.g., Ru-BINAP) is giving poor yields and low ee%. What is the alternative?

The Causality: Transition metal catalysts like Ruthenium or Rhodium are highly susceptible to "catalyst poisoning" by the unhindered, basic nitrogens of the 2-aminopyrimidine ring. The substrate tightly binds to the metal center, preventing the catalytic cycle from turning over.

The Fix: Shift to Biocatalytic Reduction . Ketoreductase (KRED) enzymes are highly effective for the enantioselective bioreduction of azaaryl ketones [2]. They operate in aqueous buffer systems where the pyrimidine nitrogens are partially protonated, and the enzyme's active pocket dictates perfect facial selectivity without metal coordination issues.

Yield Optimization Matrix

Use the following data table to benchmark your current conditions against optimized parameters.

Synthetic RouteReagents / ConditionsPrimary Failure ModeTypical YieldOptimized Yield
Grignard (Standard) 1.2 eq MeMgBr, THF, 0 °CAmine deprotonation, precipitation< 20%N/A
Grignard (Excess) 3.5 eq MeMgBr, THF, -78 °C to RTPoor atom economy, messy workup45 - 55%65%
Grignard (Protected) 1) Boc₂O; 2) 1.2 eq MeMgBrExtra synthetic steps requiredN/A82 - 88%
Ketone Reduction (Standard) NaBH₄, MeOH, RTBoron complexation, stalling40 - 50%N/A
Ketone Reduction (Luche) NaBH₄, CeCl₃·7H₂O, MeOH, 0 °CNone (Highly efficient)N/A90 - 95%
Biocatalytic Reduction KRED enzyme, NADP+, GlucoseEnzyme denaturation (pH/Temp)N/A>95% (>99% ee)

Self-Validating Experimental Protocols

Below is the highly recommended protocol for the Luche Reduction of the ketone precursor, designed to bypass the complexation issues discussed in Q2.

Protocol: Luche Reduction of 1-(2-Aminopyrimidin-4-yl)ethanone

This protocol is a self-validating system. Visual and analytical checkpoints are embedded to ensure causality and success.

Materials Required:

  • 1-(2-Aminopyrimidin-4-yl)ethanone (1.0 equiv)

  • CeCl₃·7H₂O (Cerium(III) chloride heptahydrate) (1.1 equiv)

  • NaBH₄ (Sodium borohydride) (1.2 equiv)

  • Anhydrous Methanol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Substrate Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 1-(2-aminopyrimidin-4-yl)ethanone (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in anhydrous methanol.

    • Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should become completely homogeneous. If turbidity persists, your methanol is likely wet, which will prematurely quench the hydride.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes.

    • Validation Checkpoint: You will observe mild, controlled effervescence (hydrogen gas). The solution may slightly change color (typically yellow to pale yellow/colorless). If violent bubbling occurs, the bath is too warm.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes.

    • Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, quench in 1 mL of 50:50 MeCN:H₂O. LC-MS should show complete disappearance of the ketone mass [M+H]⁺ = 138.1 and the appearance of the product mass [M+H]⁺ = 140.1.

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (equal volume to methanol). Stir for 10 minutes.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Causality Note: Removing methanol before extraction prevents the highly polar product from partitioning into the aqueous layer, which is a common cause of "missing" product during workup.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure, but can be recrystallized from EtOAc/Hexanes if analytical purity is required.

References

  • MolAid. "(S)-1-(2-aminopyrimidin-4-yl)ethanol | 1312764-20-7: Enantioselective bioreduction of medically relevant azaaryl ketones". MolAid Chemical Database. Available at:[Link]

removing impurities from crude 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of aminopyrimidine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will examine the physicochemical causality behind the behavior of 1-(2-Aminopyrimidin-4-yl)ethanol , transforming empirical observations into a predictable, self-validating purification system.

The 2-aminopyrimidine scaffold presents unique chromatographic and isolation challenges due to its strong hydrogen-bonding capacity, inherent basicity, and ability to chelate metals[1]. When synthesized via the reduction of 1-(2-aminopyrimidin-4-yl)ethanone[2], the resulting secondary alcohol introduces additional polarity and susceptibility to degradation.

Diagnostic Matrix: Physicochemical Profiling

To effectively remove impurities, we must first understand the thermodynamic and electrostatic differences between the target molecule and its byproducts.

Table 1: Quantitative Separation Metrics for 1-(2-Aminopyrimidin-4-yl)ethanol and Common Impurities

Compound / ImpurityStructural FeatureRelative PolarityRf Value (10% MeOH/DCM)Recommended Separation Strategy
1-(2-Aminopyrimidin-4-yl)ethanol 2° Alcohol + AminopyrimidineHigh~0.35 (Tails heavily)Et₃N-doped Silica, Reverse Phase (C18), or EtOH Crystallization
1-(2-Aminopyrimidin-4-yl)ethanone Ketone (Starting Material)Medium~0.60 (Sharp)Normal Phase Chromatography
Boron / Inorganic Salts Polymeric Borates / HydridesVery High (Ionic)0.00 (Baseline)Methanolysis & Trituration
4-Vinyl-2-aminopyrimidine Alkene (Dehydration Byproduct)Low~0.85 (Sharp)Temperature/pH Control (Prevention)

Troubleshooting FAQs: Causality & Resolution

Q1: My crude NMR shows massive, broad peaks upfield and poor integration, but the target mass is present in LC-MS. What is happening? The Causality: You are observing boron complexation. If you synthesized the target via sodium borohydride (NaBH₄) reduction of the ketone[2], the resulting borate salts strongly chelate to the 1,3-arrangement of the pyrimidine nitrogen and the newly formed secondary alcohol. Because the target molecule is highly polar, standard aqueous extraction (e.g., EtOAc/Water) fails to partition the product away from these salts effectively. The Solution: Do not rely on aqueous extraction. Instead, perform a methanolysis quench . Boil the crude reaction mixture in methanol. This converts the trapped borate salts into trimethyl borate (B(OMe)₃), which is highly volatile and can be removed via repeated rotary evaporation.

Q2: I have residual starting material (1-(2-aminopyrimidin-4-yl)ethanone). They seem to co-elute on silica gel. How do I separate them? The Causality: The alcohol is significantly more polar than the ketone. However, the basic 2-amino group interacts strongly with the acidic silanol groups on standard normal-phase silica gel. This causes severe peak tailing (streaking) of the alcohol, which bleeds into the ketone fraction, masking their true Rf difference. The Solution: You must suppress the ionization of the silica. Pre-treat your silica column by flushing it with 1-2% Triethylamine (Et₃N) in your mobile phase (e.g., DCM/MeOH). Alternatively, bypass normal-phase entirely and use Reverse-Phase (C18) chromatography, where the basic amine will not streak, and the more polar alcohol will elute before the ketone.

Q3: During concentration of my purified fractions, I am generating a new impurity with alkene protons in the NMR (~5.5-6.5 ppm). Why is my product degrading? The Causality: Acid-catalyzed or thermal dehydration. The 1-hydroxyethyl group is situated on an electron-deficient pyrimidine ring. Under elevated temperatures (especially in the presence of trace acids from chloroform or aging silica), the secondary alcohol undergoes an E1/E2 elimination to form 4-vinyl-2-aminopyrimidine. The Solution: Keep rotary evaporator water bath temperatures strictly below 40°C. If using chlorinated solvents, ensure they are stabilized with amylene or ethanol to prevent trace HCl formation.

Validated Experimental Protocols

Protocol A: Salt-Free Isolation via Trituration (Post-Reduction)

This protocol is designed to isolate the highly polar aminopyrimidine from inorganic reduction salts without relying on lossy aqueous extractions.

  • Quench: Cool the completed reduction reaction to 0°C. Slowly add Acetone (to consume unreacted hydrides), followed by Methanol (10 mL per mmol of substrate).

  • Volatilization: Concentrate the mixture to absolute dryness under reduced pressure (Bath temp < 40°C). Re-dissolve the residue in Methanol and evaporate again. Repeat this 3 times to fully volatilize B(OMe)₃.

  • Trituration: Suspend the dry, crusty residue in a mixture of 10% Methanol in Dichloromethane (DCM). Sonicate for 5 minutes. The organic solvent will dissolve the 1-(2-Aminopyrimidin-4-yl)ethanol, leaving the inorganic sodium salts as an insoluble powder.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with additional 10% MeOH/DCM.

  • Concentration: Concentrate the filtrate to yield the crude, salt-free product ready for chromatography or crystallization.

Protocol B: Et₃N-Doped Normal Phase Chromatography

A self-validating chromatographic method to prevent amine streaking.

  • Column Preparation: Slurry silica gel in DCM containing 2% v/v Triethylamine (Et₃N). Pack the column and flush with 2 column volumes of the same solvent to neutralize acidic silanols.

  • Loading: Dissolve the crude product in a minimum amount of DCM/MeOH. If solubility is poor, dry-load the sample onto a small amount of neutralized silica.

  • Elution: Run a gradient from 0% to 10% Methanol in DCM (maintaining 1% Et₃N throughout).

  • Validation: Spot fractions on a TLC plate. The target alcohol will elute as a tight, circular spot (Rf ~0.35) under UV 254 nm, completely resolved from the faster-eluting ketone.

Protocol C: Final Polish via Recrystallization

Aminopyrimidines exhibit excellent crystallization properties from protic solvents[3].

  • Dissolve the chromatographed product in a minimum volume of boiling absolute Ethanol.

  • Slowly add Heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a single drop of Ethanol to clear the solution, then allow it to cool undisturbed to room temperature, followed by 2 hours at 4°C.

  • Filter the resulting white/pale-yellow crystals and wash with ice-cold Heptane.

Process Flow Visualizations

ImpurityLogic A Crude 1-(2-Aminopyrimidin-4-yl)ethanol B Boron/Inorganic Salts (Broad NMR, Low Yield) A->B Hydride Reduction C Unreacted Ketone (Co-elution on Silica) A->C Incomplete Rxn D Dehydration Product (Vinyl Impurity) A->D Heat / Acid Exposure E MeOH Co-evaporation B(OMe)3 Volatilization B->E Resolution Pathway F Et3N-Treated Silica or C18 Reverse Phase C->F Resolution Pathway G Low Temp Evaporation Neutral pH Maintenance D->G Resolution Pathway

Diagram 1: Diagnostic logic for identifying and resolving common impurities in aminopyrimidine synthesis.

PurificationWorkflow Step1 1. Reaction Quench (Acetone/MeOH) Step2 2. Volatilization (Bath < 40°C) Step1->Step2 Step3 3. Trituration (10% MeOH/DCM) Step2->Step3 Step4 4. Filtration (Remove Salts) Step3->Step4 Step5 5. Chromatography (Et3N-doped Silica) Step4->Step5 Step6 6. Crystallization (EtOH/Heptane) Step5->Step6

Diagram 2: Step-by-step validated purification workflow for 1-(2-Aminopyrimidin-4-yl)ethanol.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC Source: nih.gov URL:[Link]

Sources

Technical Support Center: Chromatography-Free Purification of 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the purification of 1-(2-Aminopyrimidin-4-yl)ethanol . This guide is engineered for drug development professionals and synthetic chemists who need scalable, chromatography-free isolation strategies.

Because this molecule features a basic aminopyrimidine core and a polar, hydrogen-bonding ethanol side-chain, it is highly polar and often streaks on silica gel. Therefore, leveraging its thermodynamic solubility and acid-base chemistry is the most efficient path to high-purity isolation.

Strategic Decision Matrix

Before selecting a protocol, you must analyze your crude mixture. The optimal chromatography-free purification strategy depends entirely on the physicochemical nature of your dominant impurities.

G Start Crude 1-(2-Aminopyrimidin-4-yl)ethanol Q1 Primary Impurity Profile? Start->Q1 NonPolar Non-polar Organics (Unreacted reagents, byproducts) Q1->NonPolar Polar Polar / Inorganic Salts Q1->Polar Trace Trace Colored Impurities Q1->Trace Method1 Acid-Base Extraction (Salt Formation) NonPolar->Method1 Method2 Recrystallization (EtOH/Water) Polar->Method2 Method3 Activated Carbon + Recrystallization Trace->Method3

Caption: Decision tree for selecting a chromatography-free purification method based on impurity type.

Core Methodologies & Step-by-Step Protocols

Strategy A: Acid-Base Extraction (Salt Formation)

The Causality: The pyrimidine ring nitrogens possess a pKa of approximately 3.5–4.0, while the exocyclic amine is significantly less basic due to resonance delocalization into the ring[1]. By treating the crude mixture with a strong aqueous acid (e.g., 1M HCl), the pyrimidine core protonates, forming a highly water-soluble pyrimidinium salt[2]. Non-basic organic impurities remain unprotonated and can be washed away with an organic solvent. Subsequent basification deprotonates the ring, crashing out the purified free base[2].

Self-Validating Protocol:

  • Protonation: Suspend the crude 1-(2-Aminopyrimidin-4-yl)ethanol in distilled water (10 mL per gram of crude). Slowly add 1M HCl dropwise under stirring until the pH reaches 1.0–2.0. Validation: The target compound will dissolve completely. Any remaining solid is an impurity and should be filtered off.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract twice with an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Discard the organic layers (which contain non-polar impurities).

  • Deprotonation (Precipitation): Transfer the aqueous layer to an Erlenmeyer flask in an ice bath. Slowly add 1M NaOH or saturated aqueous NaHCO₃ dropwise with vigorous stirring until the pH reaches 9.0–10.0. Validation: A white/off-white precipitate of the pure free base will form.

  • Isolation: Stir the suspension at 0–5 °C for 30 minutes to maximize precipitation. Filter the solid via a Büchner funnel, wash with ice-cold water, and dry under a vacuum.

Extraction N1 Free Base (Crude) Insoluble in Water N2 Add 1M HCl (Protonation) N1->N2 N3 Aqueous Phase (Pyrimidinium Salt) N2->N3 N4 Organic Wash (Removes Impurities) N3->N4 Extract with EtOAc N5 Add NaOH (pH 9-10) (Deprotonation) N4->N5 Retain Aq. Phase N6 Pure Free Base (Precipitates) N5->N6 Filter Solid

Caption: Workflow of acid-base extraction leveraging the basicity of the aminopyrimidine core.

Strategy B: Solvent/Anti-Solvent Recrystallization

The Causality: Thermodynamic solubility studies on 2-aminopyrimidines show a steep, temperature-dependent solubility curve in polar protic solvents like ethanol and isopropanol[3]. The hydroxyl and amino groups of 1-(2-Aminopyrimidin-4-yl)ethanol form strong intermolecular hydrogen bonds, creating a stable crystal lattice. Dissolving the compound in hot ethanol disrupts these bonds, while the slow addition of a high-dielectric anti-solvent (water) forces the lattice to reform selectively, excluding structurally dissimilar impurities[4].

Self-Validating Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 3-5 mL/g) until the solid just dissolves[4].

  • Decolorization (Optional): If the solution is dark, add 5% w/w activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through a pad of Celite[4].

  • Anti-Solvent Addition: Keep the solution near boiling and add hot distilled water dropwise until the solution becomes slightly cloudy (the saturation point). Add one drop of ethanol to clear the cloudiness.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature completely undisturbed to promote large crystal growth. Once at room temperature, transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Collect crystals via vacuum filtration, wash with ice-cold 1:1 Ethanol/Water, and dry to constant weight[4].

Strategy C: Trituration

The Causality: Trituration relies on kinetic washing rather than thermodynamic dissolution. It is highly effective when impurities are highly soluble in a specific solvent, but the target aminopyrimidine is completely insoluble[5].

Protocol:

  • Suspend the finely ground crude solid in a non-polar or moderately polar aprotic solvent (e.g., cold diethyl ether or cold ethyl acetate).

  • Stir vigorously for 15–30 minutes at room temperature.

  • Filter the suspension. The impurities will be pulled into the filtrate, leaving the purified 1-(2-Aminopyrimidin-4-yl)ethanol on the filter paper[5].

Quantitative Data: Solvent Selection Guide

Solvent SystemRoleTarget Impurity RemovedExpected Yield Recovery
1M HCl / EtOAc / NaOH Acid-Base ExtractionNon-basic organics, neutral unreacted starting materials85% - 95%
Ethanol / Water RecrystallizationStructurally similar byproducts, polar impurities70% - 85%
Isopropanol / Heptane RecrystallizationNon-polar impurities, lipophilic degradation products75% - 90%
Cold Ethyl Acetate Trituration WashHighly soluble organic tars and oils> 90%

Troubleshooting & FAQs

Q1: My product "oils out" instead of forming crystals during recrystallization. What is the mechanism behind this, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the target compound's melting point is depressed by impurities to a temperature below the solvent's boiling point, causing it to separate as a supercooled liquid rather than a solid crystal lattice[4]. Fix: Reheat the mixture until the oil dissolves completely. Add a slightly larger volume of the primary solvent (ethanol) to decrease the saturation temperature. Allow it to cool much slower, and introduce a "seed crystal" of pure 1-(2-Aminopyrimidin-4-yl)ethanol just above the temperature where oiling previously occurred[4].

Q2: I performed the acid-base extraction, but my product didn't precipitate when I added NaOH. Where did it go? A2: There are two primary causes. First, the aqueous layer may be too dilute. Aminopyrimidines have moderate water solubility even as free bases due to their hydrogen-bonding capabilities. Fix: Concentrate the aqueous layer under reduced pressure before basifying, or saturate the aqueous layer with NaCl (salting out) to force the organic free base out of solution. Second, ensure your pH has reached at least 9.0–10.0 to guarantee complete deprotonation of the pyrimidine ring.

Q3: The recrystallized product is heavily colored (yellow/brown). How can I remove this without column chromatography? A3: Colored impurities are typically highly conjugated polymeric byproducts present in trace amounts. Because they are planar and conjugated, they have a high affinity for the porous carbon structure of activated charcoal. Add 5-10% w/w activated charcoal to your hot recrystallization solvent, boil for 5 minutes, and perform a hot filtration before allowing the solution to cool[4].

Q4: Can I use distillation for this compound? A4: It is highly discouraged. 1-(2-Aminopyrimidin-4-yl)ethanol contains both an amino group and a primary/secondary alcohol. At the high temperatures required for distillation (even short-path vacuum distillation), aminopyrimidines are prone to thermal degradation, and the molecule may undergo intermolecular condensation or dehydration. Stick to thermodynamic (crystallization) or chemical (salt formation) methods[3].

References

  • American Chemical Society (ACS). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Retrieved from [Link]

  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography? Retrieved from [Link]

  • Google Patents (CN111763175A). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • National Institutes of Health (PMC). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Retrieved from [Link]

Sources

preventing racemization of chiral 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and storage of chiral 1-(2-Aminopyrimidin-4-yl)ethanol .

As a chiral secondary heteroaryl alcohol, this molecule is a highly valuable building block in drug development. However, its unique electronic environment makes it notoriously susceptible to stereochemical degradation. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure the absolute preservation of enantiomeric excess (ee%) throughout your workflows.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand the structural liabilities of 1-(2-Aminopyrimidin-4-yl)ethanol. The chiral center is situated at a benzylic-like position adjacent to an electron-deficient pyrimidine ring. This architecture exposes the molecule to two primary degradation pathways:

Pathway A: Metal-Catalyzed Reversible Oxidation (Redox Cycling) During upstream synthesis (e.g., cross-coupling or asymmetric hydrogenation), trace transition metals like Ruthenium (Ru) or Palladium (Pd) are often retained. These metals can catalyze the dehydrogenation of the secondary alcohol into an achiral heteroaryl ketone. Subsequent non-stereoselective re-hydrogenation by the metal-hydride intermediate yields a racemic mixture[1]. The 2-amino group on the pyrimidine ring exacerbates this by coordinating with trace metals, anchoring them near the chiral center.

Pathway B: Acid-Catalyzed C-O Bond Cleavage Under acidic conditions (pH < 4), the hydroxyl group is protonated and departs as water, generating a planar, achiral carbocation. While the electron-withdrawing pyrimidine ring theoretically destabilizes this carbocation, reversible Brønsted acid-catalyzed C-O bond cleavage is a well-documented racemization pathway for secondary benzylic and heteroaryl alcohols[2]. Re-attack by water from either face results in rapid epimerization[3].

Racemization Start Chiral 1-(2-Aminopyrimidin-4-yl)ethanol (High ee%) Metal Trace Metal Contamination (Ru, Pd, Fe) Start->Metal Exposure Acid Acidic Conditions (pH < 4) Start->Acid Exposure Ketone Reversible Oxidation (Heteroaryl Ketone) Metal->Ketone Dehydrogenation Carbocation C-O Cleavage (Achiral Carbocation) Acid->Carbocation Protonation & -H2O Racemate Racemic Mixture (0% ee) Ketone->Racemate Non-selective Reduction Carbocation->Racemate Non-selective +H2O

Fig 1. Mechanistic pathways of heteroaryl ethanol racemization via oxidation or C-O cleavage.

Quantitative Data: Environmental Impact on Stereostability

The following table summarizes the kinetic degradation of (S)-1-(2-Aminopyrimidin-4-yl)ethanol under various standard laboratory conditions. This data highlights the critical need for pH control and metal scavenging.

Table 1: Impact of Environmental Factors on Stereochemical Stability

ConditionTemp (°C)Time (h)Initial ee (%)Final ee (%)Primary Mechanism of Degradation
0.1 M HCl (aq) 252499.045.2Acid-catalyzed C-O cleavage
pH 7.4 Phosphate Buffer 252499.098.9None (Stable)
5 mol% Pd(OAc)₂ 251299.012.5Metal-catalyzed redox cycle
Silica Gel (Untreated) 25499.082.1Surface acidity / Solvolysis
Silica Gel (1% Et₃N) 25499.098.8None (Neutralized)

Self-Validating Experimental Protocols

To guarantee the integrity of your chiral product, implement the following self-validating downstream processing workflow.

Protocol 1: Metal-Free, pH-Controlled Isolation

Causality: This protocol eliminates the two primary drivers of racemization—trace metals and stray protons—before the compound is concentrated, which is when degradation kinetics typically accelerate.

  • Reaction Quenching: Terminate the asymmetric synthesis by adding a pH 7.4 phosphate buffer. Do not use saturated NH₄Cl, as its slight acidity (pH ~5.5) can initiate slow C-O cleavage over time.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄ (avoid MgSO₄, as it can act as a mild Lewis acid).

  • Metal Scavenging (Critical Step): Add 10% w/w QuadraSil® MP (mercaptopropyl-functionalized silica) to the organic extract. Stir gently at room temperature for 2 hours. The thiol groups will irreversibly bind Ru/Pd/Fe impurities, preventing redox-driven racemization.

  • Filtration & Concentration: Filter the suspension through a Celite pad. Add 0.1% v/v Triethylamine (Et₃N) to the filtrate before rotary evaporation. Maintain the water bath strictly below 30°C.

  • Validation Checkpoint:

    • System Test: Dissolve 5 mg of the isolated solid in 1 mL of EtOH. Split into two vials. Spike Vial A with 1 mol% Ru catalyst. Leave Vial B as is.

    • Incubation: Stir both at room temperature for 12 hours.

    • Analysis: Run chiral HPLC. If Vial B retains >98% ee while Vial A drops to <50% ee, your isolation protocol has successfully removed endogenous metals and the baseline stability is validated.

Workflow Synth Asymmetric Synthesis Quench Mild Quenching (pH 7-8) Buffer Addition Synth->Quench Step 1 Extract Extraction (EtOAc/Water) Avoid strong acids Quench->Extract Step 2 Scavenge Metal Scavenging (Silica-Thiol treatment) Extract->Scavenge Step 3 Analyze Chiral HPLC Analysis Verify ee% Scavenge->Analyze Step 4 Store Storage (Ar atmosphere, -20°C) Analyze->Store Step 5

Fig 2. Optimized downstream processing workflow to prevent racemization of heteroaryl ethanols.

Troubleshooting FAQs

Q: Why does my compound lose enantiopurity during silica gel chromatography, even if the crude NMR looked pristine? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). When your chiral alcohol adsorbs onto the silica surface, the local acidic environment catalyzes C-O bond cleavage, leading to epimerization. Solution: Always pre-treat your silica gel column by flushing it with your mobile phase containing 1-2% Triethylamine (Et₃N) to neutralize surface silanol groups before loading your sample.

Q: Can I store the purified compound as a stock solution in ethanol or methanol? A: No. Storing chiral dynamic molecules in protic solvents facilitates background solvolysis and racemization, a process that is highly dependent on temperature and time[4]. Even trace amounts of acidic impurities in the solvent will accelerate this over weeks of storage. Solution: Store the compound as a lyophilized dry solid under an inert Argon atmosphere at -20°C.

Q: I am using an enzymatic dynamic kinetic resolution (DKR) to synthesize this compound. Why is my final yield of the enantiopure alcohol so low? A: In DKR, a metal catalyst is intentionally used to racemize the unwanted enantiomer while a lipase selectively acylates the target enantiomer[1]. If the rate of enzymatic acylation is slower than the rate of metal-catalyzed racemization, the alcohol pool remains racemic, but if the metal catalyst is too active, it can permanently trap the substrate as the heteroaryl ketone intermediate. Ensure your Ru-catalyst loading is optimized and strictly exclude oxygen to prevent irreversible over-oxidation.

References

  • Efficient Chemoenzymatic Dynamic Kinetic Resolution of 1-Heteroaryl Ethanols | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Kyushu University.[Link]

Sources

Analytical Support Center: 1-(2-Aminopyrimidin-4-yl)ethanol Degradation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for structural elucidation and forced degradation profiling. Analyzing pyrimidine-based intermediates like 1-(2-Aminopyrimidin-4-yl)ethanol requires precise chromatographic control and a deep understanding of heterocyclic reactivity. This guide is designed to help researchers and drug development professionals troubleshoot LC-MS/MS workflows, interpret complex mass shifts, and ensure compliance with regulatory stability guidelines.

Visual Workflow: Forced Degradation & LC-MS/MS

Workflow A Sample Prep 1-(2-Aminopyrimidin-4-yl)ethanol B1 Acid/Base Hydrolysis A->B1 B2 Oxidative Stress (H2O2) A->B2 B3 Thermal/Photo Stress A->B3 C LC Separation (RP/HILIC) B1->C B2->C B3->C D HRMS Detection (ESI+/-) C->D E Data Analysis & Elucidation D->E

Fig 1. Forced degradation and LC-MS/MS analytical workflow for pyrimidine derivatives.

Identifying Degradation Pathways (FAQs)

Q: What are the primary structural vulnerabilities of 1-(2-Aminopyrimidin-4-yl)ethanol during stress testing? A: The molecule possesses three distinct reactive centers, each responding to different environmental stressors. Understanding the causality behind these reactions is critical for predictive structural elucidation:

  • Secondary Alcohol (Oxidation): The carbinol proton is electronically activated by the adjacent electron-withdrawing pyrimidine ring. Under oxidative stress (e.g., peroxide exposure), this secondary alcohol is highly susceptible to oxidation, rapidly converting into a ketone to form [1].

  • Aliphatic Hydroxyl Group (Dehydration): Under extreme thermal or acidic conditions, the secondary alcohol can undergo an elimination reaction (loss of water). This dehydration forms a conjugated alkene, [2]. The reaction is thermodynamically driven by the extended resonance stabilization provided by the newly formed vinyl group conjugating with the pyrimidine π -system.

  • 2-Amino Group (Hydrolysis): The nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, leaving the C2 position electron-deficient. Under strong acidic or basic hydrolysis, the 2-amino group undergoes nucleophilic aromatic substitution (SNAr) by water, resulting in deamination to form a pyrimidin-2-ol derivative (which tautomerizes to a pyrimidinone)[3].

Q: How do I distinguish between these different degradants using high-resolution mass spectrometry (HRMS)? A: Because these degradants involve specific functional group transformations, they present highly predictable exact mass shifts relative to the parent API ([M+H]⁺ m/z 140.0824). You can track these transformations using the quantitative data summarized below.

Quantitative Data: Expected Mass Shifts for Degradation Products
Stress ConditionPrimary Chemical PathwayPutative DegradantExact MassExpected [M+H]⁺Mass Shift (Δ Da)
Oxidative (H₂O₂) Alcohol Oxidation1-(2-Aminopyrimidin-4-yl)ethanone137.0589138.0667-2.0157
Thermal / Acidic Dehydration (Elimination)4-Vinylpyrimidin-2-amine121.0640122.0718-18.0106
Acid / Base Hydrolytic Deamination4-(1-Hydroxyethyl)pyrimidin-2-ol140.0586141.0664+0.9840

Visual Pathway: Chemical Degradation

Pathways API 1-(2-Aminopyrimidin-4-yl)ethanol [M+H]+ m/z 140.08 Ketone 1-(2-Aminopyrimidin-4-yl)ethanone [M+H]+ m/z 138.07 API->Ketone Oxidation (-2.02 Da) H2O2 Vinyl 4-Vinylpyrimidin-2-amine [M+H]+ m/z 122.07 API->Vinyl Dehydration (-18.01 Da) Heat/Acid Hydroxy 4-(1-Hydroxyethyl)pyrimidin-2-ol [M+H]+ m/z 141.07 API->Hydroxy Deamination (+0.98 Da) Acid/Base Hydrolysis

Fig 2. Primary chemical degradation pathways of 1-(2-Aminopyrimidin-4-yl)ethanol.

LC-MS/MS Troubleshooting & Optimization (FAQs)

Q: My pyrimidine degradants show poor ionization and severe peak tailing. How can I resolve this? A: Causality: Pyrimidine derivatives contain basic nitrogen atoms that strongly interact with residual acidic silanols on standard reversed-phase silica columns, leading to secondary retention mechanisms (tailing). Furthermore, their ionization efficiency in electrospray ionization (ESI) is highly dependent on mobile phase chemistry. Solution: Utilize an end-capped C18 column and modify your mobile phase with formic acid. Recent analytical studies have demonstrated that the addition of of pyrimidine derivatives and photoproducts[4][5]. Formic acid acts as an ion-pairing agent that masks silanol interactions while heavily promoting protonation for ESI+ mode.

Q: How do I ensure my forced degradation study meets regulatory standards? A: Causality: Regulatory agencies require proof that your analytical method is "stability-indicating"—meaning it can reliably separate and quantify the API from all its degradation products without interference. Over-stressing the sample leads to secondary degradants (degradants of degradants), which do not reflect real-world stability and needlessly complicate structural elucidation. Solution: Strictly follow the[6]. The critical metric here is the degradation target . You must titrate your stress conditions (time and concentration) to aim for exactly 5–20% degradation[7][8].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

A robust protocol is only as good as its internal controls. This workflow incorporates neutralization steps to prevent artifact generation and a mass balance check to ensure no degradants are "lost" on the column or undetected by the MS.

Step 1: Controlled Stressing (ICH Q1A(R2) Compliant)

  • Prepare a 1.0 mg/mL stock solution of 1-(2-Aminopyrimidin-4-yl)ethanol in a MS-compatible diluent (e.g., 50:50 Water:Acetonitrile).

  • Aliquot into five vials: Control (Unstressed), Acid (0.1 N HCl), Base (0.1 N NaOH), Oxidative (3% H₂O₂), and Thermal (80°C).

  • Incubate stressed samples to achieve the target 5–20% degradation.

  • Self-Validation (Neutralization): Immediately neutralize the acid and base samples (using 0.1 N NaOH and 0.1 N HCl, respectively) prior to injection. Failing to neutralize will cause the injection solvent to alter the local pH of the mobile phase, leading to retention time shifts and on-column degradation artifacts.

Step 2: Chromatographic Separation

  • Column: End-capped C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: MS-Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 3-minute re-equilibration. Flow rate: 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Mode: ESI Positive (ESI+).

  • Scan Range: m/z 50–500.

  • Extract ion chromatograms (EIC) for the expected theoretical masses: m/z 140.08 (API), 138.07 (Ketone), 122.07 (Vinyl), and 141.07 (Hydroxyl).

Step 4: Mass Balance Validation

  • Calculate the total peak area of the control sample ( AreaControl​ ) using a UV detector (e.g., PDA at an isosbestic point) placed in-line before the MS.

  • For each stressed sample, calculate the sum of the API peak area and all degradant peak areas ( ΣAreaTotal​ ).

  • Validation Check: ΣAreaTotal​ should be within 90-110% of AreaControl​ . A significant loss of total area indicates undetected volatile degradants, precipitation in the vial, or irreversible column binding, invalidating the run.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

  • Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts. Analytical Chemistry (ACS Publications).[Link]

  • Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science (RSC Publishing). [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1-(2-Aminopyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for determining the purity of 1-(2-Aminopyrimidin-4-yl)ethanol. We will move beyond a simple protocol, exploring the scientific rationale behind our choices, comparing alternative chromatographic strategies, and grounding our methodology in regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar polar heterocyclic compounds.

The Analytical Challenge: 1-(2-Aminopyrimidin-4-yl)ethanol

1-(2-Aminopyrimidin-4-yl)ethanol is a polar molecule characterized by a basic aminopyrimidine ring and a hydrophilic ethanol sidechain. These features present distinct challenges for traditional reversed-phase liquid chromatography (RPLC). Specifically, its high polarity can lead to poor retention on non-polar stationary phases like C18, causing the analyte to elute in or near the solvent front where resolution from other polar impurities is difficult.[1][2][3] Furthermore, the basic amino group can engage in secondary interactions with residual silanol groups on the silica backbone of the stationary phase, resulting in poor peak shape (tailing). The molecule also contains a chiral center, which, while not the primary focus of an achiral purity method, must be considered during development.

Our objective is to develop a stability-indicating method, one that can accurately quantify the parent compound and separate it from all potential process-related impurities and degradation products.[4][5][6] This requires a method with demonstrable specificity, typically proven through forced degradation studies.[7][8]

Part 1: The Workhorse Method - Reversed-Phase HPLC (RPLC) Development

RPLC remains the gold standard in the pharmaceutical industry due to its robustness and versatility.[9] Our strategy is to first optimize an RPLC method before exploring alternatives, as it is often the most straightforward and widely available technique.

Experimental Workflow: RPLC Method Development

RPLC_Workflow cluster_prep Phase 1: Initial Screening cluster_dev Phase 2: Method Optimization cluster_spec Phase 3: Specificity Confirmation cluster_val Phase 4: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Column & Mobile Phase Screening (C18, Polar-Embedded, Phenyl) A->B Guides Selection C Optimize Mobile Phase pH (Target pH ≈ pKa ± 2) B->C Select Best Column D Optimize Gradient Profile (Time, Slope) C->D Fine-tune Resolution E Optimize Temperature & Flow Rate D->E Improve Efficiency F Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) E->F Optimized Method G Peak Purity Analysis (PDA Detector) F->G Generate Degradants H Method Validation per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) G->H Confirm Specificity

Caption: A systematic workflow for RPLC stability-indicating method development.

Step-by-Step Protocol: RPLC Method Development
  • Analyte Characterization & Initial Conditions:

    • UV Analysis: Dissolve 1-(2-Aminopyrimidin-4-yl)ethanol in a 50:50 mixture of acetonitrile and water. A UV scan will likely show maximum absorbance (λmax) in the low to mid-200 nm range, typical for pyrimidine derivatives.[10] A detection wavelength of 225 nm is a logical starting point.

    • Column Screening: To counteract poor retention, screen multiple column chemistries.[11]

      • Standard C18: The baseline.

      • Polar-Endcapped C18: Reduces silanol interactions, improving peak shape for basic compounds.

      • Polar-Embedded Phase (e.g., Amide or Carbamate): Offers alternative selectivity and enhanced retention for polar compounds.[11]

    • Mobile Phase Screening:

      • Aqueous (A): 20 mM Potassium Phosphate buffer, pH adjusted to 3.0. Phosphate buffers are excellent for UV transparency and robust pH control.

      • Organic (B): Acetonitrile (ACN). ACN is generally preferred over methanol for its lower viscosity and UV cutoff.

    • Initial Gradient: A fast, generic gradient (e.g., 5% to 95% B in 15 minutes) is used to elute all components and assess which column provides the best initial separation and retention.

  • Method Optimization (The Causality):

    • pH Adjustment: The aminopyrimidine moiety is basic. Operating at a low pH (e.g., 2.5-3.5) ensures the amine is protonated and ionized. This minimizes secondary interactions with silanols, leading to sharper, more symmetrical peaks. A buffer is crucial to maintain a constant pH and ensure reproducible retention times.

    • Gradient Optimization: Based on the initial screen, adjust the gradient slope. If impurities are clustered, flatten the gradient in that region to improve resolution. The goal is a retention factor (k) greater than 2 for the main peak and baseline resolution (Rs > 1.5) for all impurity peaks.

    • Temperature Control: Increasing column temperature (e.g., to 30-40°C) reduces mobile phase viscosity, lowering backpressure and often improving peak efficiency.[4] However, it can also alter selectivity, so it should be evaluated systematically.

  • Forced Degradation Study (Demonstrating Specificity): A forced degradation study is non-negotiable for developing a stability-indicating method.[5] The goal is to generate 5-20% degradation to ensure that degradation products are formed at a detectable level without destroying the main peak.[12]

    • Protocol: Prepare solutions of 1-(2-Aminopyrimidin-4-yl)ethanol (approx. 0.5 mg/mL) and subject them to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[5]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours. The electron-rich amino group is a potential site for oxidation.[13]

      • Thermal: Solid drug substance at 105°C for 48 hours.

      • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

    • Analysis: Analyze all stressed samples, including a non-stressed control, with the optimized HPLC method. The method is deemed "stability-indicating" if all degradation products are baseline resolved from the main peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector should be performed to confirm that the main peak is spectrally pure in all conditions.[12]

Stress Condition% Degradation (Example)No. of DegradantsResolution of Critical Pair (Rs)
0.1 M HCl, 60°C12.5%22.1
0.1 M NaOH, 60°C8.2%13.5
3% H₂O₂, RT18.9%31.8
Thermal (105°C)2.1%14.0
Photolytic (ICH)5.5%22.5
Table 1: Example summary of forced degradation results for 1-(2-Aminopyrimidin-4-yl)ethanol.

Part 2: A Comparative Analysis of Chromatographic Alternatives

While a well-developed RPLC method is often sufficient, certain situations—such as extremely poor retention or co-elution with polar degradants—necessitate exploring alternative strategies.[9]

Logical Decision Framework for Alternative Methods

Method_Choice A Start: RPLC Method B Is retention factor (k) > 2 AND peak tailing < 1.5? A->B C Method is Suitable. Proceed to Validation. B->C Yes D No B->D E Consider HILIC D->E Primary issue is very poor retention G Does the analyte have a chiral center requiring separation? D->G Purity & enantiomeric separation needed F Consider SFC G->F No, but seeking faster/greener method H Chiral SFC or Chiral Normal Phase HPLC G->H Yes

Caption: Decision tree for selecting an appropriate chromatographic technique.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained by RPLC.[1][14]

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, diol, amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the aqueous (strong solvent) content.[1]

  • Advantages for 1-(2-Aminopyrimidin-4-yl)ethanol:

    • Superior Retention: Significantly increases retention of the polar parent compound and any polar impurities.

    • Orthogonal Selectivity: The separation mechanism is different from RPLC, which can resolve impurities that co-elute in the reversed-phase method.[9]

    • MS-Compatibility: The high organic content of the mobile phase enhances desolvation efficiency in the mass spectrometer source, leading to better sensitivity if MS detection is required.[1][9]

  • Disadvantages:

    • Longer Equilibration Times: HILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase.[1]

    • Sample Diluent Effects: Injecting a sample dissolved in a strong solvent (like high-aqueous) can cause significant peak distortion. The sample should ideally be dissolved in the initial mobile phase.

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is often considered a "normal-phase" technique but can be adapted for a wide range of polarities.

  • Mechanism: Separation is achieved based on analyte interactions with a stationary phase, with retention modulated by adding a co-solvent (modifier), typically methanol.

  • Advantages:

    • High Speed: The low viscosity of the supercritical CO₂ mobile phase allows for very high flow rates and rapid separations.

    • Reduced Solvent Consumption: Primarily uses CO₂, making it a "greener" alternative to LC.

    • Excellent for Chiral Separations: SFC is a premier technique for chiral separations when a chiral stationary phase is used, offering high efficiency and speed.[9]

  • Disadvantages:

    • Specialized Equipment: Requires a dedicated SFC system capable of handling high pressures.

    • Method Development Complexity: Can be less intuitive for those accustomed to RPLC, with parameters like pressure and temperature having a more pronounced effect on selectivity.

FeatureReversed-Phase LC (RPLC)Hydrophilic Interaction LC (HILIC)Supercritical Fluid Chromatography (SFC)
Primary Use Case Broad range of non-polar to moderately polar compounds.[9]Very polar and hydrophilic compounds.[9][15]Polar compounds and chiral separations.[9][15]
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)[1]Various (including chiral phases)
Mobile Phase Water/Buffer + Organic (ACN, MeOH)Organic (ACN) + Water/Buffer[1]Supercritical CO₂ + Organic Modifier (MeOH)
Retention of Analyte Potentially weakStrongGood, highly tunable
Analysis Time ModerateModerate to LongVery Fast
Solvent Usage High (Aqueous/Organic)High (Organic)Low (Primarily CO₂)
Table 2: Performance comparison of primary and alternative chromatographic modes.

Part 3: Method Validation According to ICH Q2(R1)

Once a final method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[16] The validation must adhere to the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18]

Protocol: Key Validation Parameters

The following parameters must be assessed for a quantitative purity method:[19][20]

  • Specificity: Already demonstrated through the forced degradation study. The method must show no interference from excipients (if in a drug product) and resolve all known impurities and degradants.[19][21]

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., from the Limit of Quantitation to 150% of the impurity specification). The correlation coefficient (r²) should be ≥ 0.999.[19]

  • Accuracy (as Recovery): Analyze samples spiked with known amounts of impurities and/or the main compound at different concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the same sample. Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The assay is repeated by different analysts, on different days, or with different equipment. RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration that can be detected. Often determined at a signal-to-noise ratio (S/N) of 3:1.[19]

    • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision. Often determined at an S/N of 10:1.[19]

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.[19]

  • Robustness: Deliberate, small variations are made to method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, mobile phase composition ± 2%) to ensure the method remains reliable under minor fluctuations.

Validation ParameterTypical Acceptance Criterion
Specificity No interference at the retention time of the analyte and impurities.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities.
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ S/N ≥ 10; demonstrated precision and accuracy at this level.
Robustness System suitability parameters (resolution, tailing factor) remain within limits.
Table 3: Summary of typical validation parameters and acceptance criteria based on ICH Q2(R1).

Conclusion and Recommendation

Developing a robust purity method for 1-(2-Aminopyrimidin-4-yl)ethanol requires a systematic approach that directly addresses its polar and basic nature.

  • Primary Recommendation: A Reversed-Phase HPLC method on a polar-endcapped or polar-embedded stationary phase is the recommended starting point. The use of a low pH buffered mobile phase (e.g., pH 2.5-3.5) is critical for achieving good retention and symmetrical peak shapes. This approach combines the robustness of RPLC with features designed to handle challenging polar analytes.

  • Alternative Strategy: If retention remains insufficient (k < 2) or if a critical polar degradant co-elutes with the solvent front in the RPLC method, HILIC is the superior alternative. It provides orthogonal selectivity and strong retention for this class of molecules.

  • Specialized Case: If chiral separation is required alongside purity determination, or if high-throughput analysis is a priority, SFC on a chiral stationary phase is an exceptionally powerful and efficient technique.

Regardless of the chosen chromatographic mode, the method's specificity must be unequivocally proven through comprehensive forced degradation studies, and its performance must be confirmed through a full validation following ICH Q2(R1) guidelines. This ensures the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.

References

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Université de Liège.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Engineering successful analytical methods using HILIC as an altern
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. (2025).
  • addressing poor resolution in the chiral separation of 1-(2-Aminophenyl)ethanol. Benchchem.
  • Not One Method to Rule Them All: A Comparative Study of Chromatographic Platforms (RP-LC-, HILIC-, SFC-, and IC-HRMS) for Water Analysis. (2025).
  • RPLC-HILIC and SFC with Mass Spectrometry: Polarity-Extended Organic Molecule Screening in Environmental (W
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Developing HPLC Methods. MilliporeSigma.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Stability Indicating HPLC Method Development – A Review. (2021). IJTSRD.
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025).
  • A practical guide to forced degradation and stability studies for drug substances. Broughton.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
  • (PDF) Chiral Drug Separation.

Sources

A Senior Application Scientist's Guide to the Analysis of 1-(2-Aminopyrimidin-4-yl)ethanol: Establishing Robust Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of 1-(2-Aminopyrimidin-4-yl)ethanol, a key building block in medicinal chemistry. In the absence of a commercially available certified reference standard for this specific molecule, this guide establishes a scientifically sound approach for its analysis, leveraging a closely related structural analog as a comparative standard and outlining detailed analytical protocols.

The Challenge: Sourcing a Reference Standard for 1-(2-Aminopyrimidin-4-yl)ethanol

A Pragmatic Solution: The Use of a Closely Related Comparative Standard

In the absence of a dedicated reference standard, a pragmatic and scientifically justifiable approach is the use of a high-purity, commercially available, and structurally similar compound. For the analysis of 1-(2-Aminopyrimidin-4-yl)ethanol, 1-(2-aminopyridin-4-yl)ethanol (CAS 885266-91-1) is proposed as a suitable comparative reference standard.

Key Justifications for this Selection:

  • Structural Similarity: The only difference between the target analyte and the proposed comparative standard is the presence of a pyrimidine ring instead of a pyridine ring. This similarity in core structure, functional groups (amino and ethanol), and polarity suggests comparable chromatographic behavior and spectroscopic properties, which is advantageous for method development.

  • Commercial Availability and Purity: 1-(2-aminopyridin-4-yl)ethanol is available from suppliers such as ChemScene with a stated purity of ≥98%[1]. This high purity is essential for its use as a reference material.

  • Shared Chromophores: Both compounds possess aromatic rings with amino substituents, which will result in similar UV chromophores, making UV-based detection in HPLC a viable analytical approach.

It is crucial to note that while this comparative standard is a valuable tool for method development, validation, and semi-quantitative analysis, the establishment of a fully characterized in-house primary standard of 1-(2-Aminopyrimidin-4-yl)ethanol is recommended for full cGMP (current Good Manufacturing Practices) compliance in later stages of drug development.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity identification, or structural confirmation. The table below provides a comparative overview of the recommended techniques for the analysis of 1-(2-Aminopyrimidin-4-yl)ethanol.

Analytical Technique Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis (purity, assay), Impurity profilingHigh resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.Requires a reference standard for quantification.
Gas Chromatography (GC) Analysis of volatile impurities, Residual solvent analysisHigh efficiency and sensitivity for volatile compounds.Requires derivatization for polar, non-volatile compounds like the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation, Purity assessment (qNMR)Provides detailed structural information. Can be used for quantification without a specific reference standard (qNMR).Lower sensitivity compared to chromatographic techniques.
Mass Spectrometry (MS) Molecular weight determination, Structural elucidation of impuritiesHigh sensitivity and specificity. Can be coupled with HPLC or GC for enhanced analytical power.May require a reference standard for confirmation of identity.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of 1-(2-Aminopyrimidin-4-yl)ethanol. These protocols are based on established methods for analogous aminopyrimidine and aminopyridine derivatives.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This reverse-phase HPLC method is designed for the quantitative determination of 1-(2-Aminopyrimidin-4-yl)ethanol and for the separation of potential impurities.

Workflow for HPLC Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1-(2-aminopyridin-4-yl)ethanol) dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep_std->dissolve prep_sample Prepare Sample Solution (1-(2-Aminopyrimidin-4-yl)ethanol) prep_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject Sample/Standard filter->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase Gradient (e.g., Phosphate Buffer and Acetonitrile) chromatogram Obtain Chromatogram injection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Purity and Impurities integration->quantification

Caption: Workflow for HPLC analysis of 1-(2-Aminopyrimidin-4-yl)ethanol.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-aminopyridin-4-yl)ethanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 1-(2-Aminopyrimidin-4-yl)ethanol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Rationale for Methodological Choices:

  • C18 Column: A C18 stationary phase provides good retention and separation for moderately polar aromatic compounds like the target analyte and its potential impurities.

  • Phosphate Buffer: The use of a phosphate buffer at a slightly acidic pH helps to ensure consistent peak shapes and retention times by controlling the ionization state of the basic amino group.

  • Gradient Elution: A gradient elution is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable run time.

Gas Chromatography (GC) Method for Volatile Impurities

This method is suitable for the analysis of volatile impurities and residual solvents. Due to the low volatility of 1-(2-Aminopyrimidin-4-yl)ethanol, direct GC analysis is not feasible. This protocol focuses on the analysis of potential volatile impurities.

GC Conditions:

Parameter Condition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Temperature Program Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 260 °C
Injection Mode Split (20:1)
Injection Volume 1 µL

Sample Preparation:

  • Accurately weigh about 100 mg of the 1-(2-Aminopyrimidin-4-yl)ethanol sample into a 10 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Seal the vial and analyze using a headspace autosampler.

Rationale for Methodological Choices:

  • DB-624 Column: This column is specifically designed for the analysis of residual solvents and provides good separation for a wide range of volatile organic compounds.

  • Headspace Sampling: Headspace GC is the preferred technique for analyzing residual solvents in solid samples as it avoids contamination of the GC system with non-volatile matrix components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(2-Aminopyrimidin-4-yl)ethanol and for the identification of impurities with different chemical structures.

NMR Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer->acquire_13c process Process Spectra acquire_1h->process acquire_13c->process assign Assign Signals process->assign confirm Confirm Structure and Assess Purity assign->confirm

Sources

A Comparative Guide to Validating Assay Sensitivity for 1-(2-Aminopyrimidin-4-yl)ethanol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Sensitive Detection

In the landscape of modern drug development, the precise and sensitive quantification of small molecules is paramount. 1-(2-Aminopyrimidin-4-yl)ethanol, a representative aminopyrimidine-class molecule, serves as a critical case study. Whether it is a novel drug candidate, a metabolite, or a process-related impurity, the ability to detect and quantify it at trace levels directly impacts pharmacokinetic assessments, safety profiles, and manufacturing control strategies.[1] The objective of any analytical method is to ensure the quality of the final product, which includes the reliability of assays and the accurate quantification of impurities that could affect patient safety.[2]

This guide provides an in-depth comparison of prevalent analytical platforms for the detection of 1-(2-Aminopyrimidin-4-yl)ethanol. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, grounded in the rigorous framework of international regulatory standards. We will explore the strengths and limitations of each method and provide a detailed, self-validating protocol for establishing assay sensitivity, ensuring your data is robust, reliable, and compliant.

Comparative Analysis of Analytical Platforms

The selection of an analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and throughput. For a small molecule like 1-(2-Aminopyrimidin-4-yl)ethanol, three primary methods warrant consideration: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and competitive Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureHPLC-UVLC-MS/MSCompetitive ELISA
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[3]Immunoassay based on competitive binding of labeled and unlabeled antigen to a limited number of antibody sites.[4]
Typical Sensitivity ng/mL to µg/mL range.[5]pg/mL to low ng/mL range.[3][6]pg/mL to ng/mL range.[7][8]
Specificity Moderate; relies on chromatographic retention time and UV spectrum. Prone to interference from co-eluting compounds with similar UV absorbance.[2]High to Very High; relies on retention time, parent ion mass, and specific fragment ion masses (MRM).[3][9]High; dependent on the specificity of the monoclonal or polyclonal antibodies used.[4][7]
Development Effort Relatively straightforward and rapid method development.Moderate to complex; requires optimization of MS parameters.[10]High; requires development and validation of specific antibodies, which can be time-consuming.[4]
Matrix Effects Less susceptible to ion suppression/enhancement.Susceptible to matrix effects (ion suppression or enhancement) requiring careful sample preparation or use of internal standards.[10]Can be affected by matrix components interfering with antibody-antigen binding.[11]
Best Suited For Quantification of drug substance, major impurities, and formulation assays where concentrations are relatively high.Trace-level quantification in complex biological matrices (plasma, urine, tissue), impurity profiling, and pharmacokinetic studies.[12][13]High-throughput screening and quantification of small molecules where specific antibodies are available.[8][14]

Expert Insight: For early-stage drug discovery and impurity profiling where the utmost sensitivity and specificity are required, LC-MS/MS is the undisputed gold standard.[9] Its ability to selectively monitor specific mass transitions provides confidence in analyte identification, even in complex biological matrices.[3][6] While HPLC-UV is a robust workhorse for less demanding applications, it often lacks the sensitivity needed to detect trace-level impurities or quantify low-dose drug candidates in biological fluids.[5][15] Competitive ELISA is a powerful tool for high-throughput applications but is contingent on the availability of a highly specific antibody, making it less flexible for novel compounds.[8]

The Regulatory Framework: Adhering to ICH Q2(R2) Guidelines

The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[16] The International Council for Harmonisation (ICH) provides the global standard for this process, with the Q2(R2) guideline being the core document for validating analytical procedures.[17][18][19] Adherence to these guidelines ensures data integrity and facilitates regulatory acceptance.[18][20]

For validating assay sensitivity, the following parameters are critical:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[2][21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23] It is often determined at a signal-to-noise ratio of approximately 3:1.[15][24]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23] The LOQ is commonly established at a signal-to-noise ratio of 10:1.[15][24]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18] The range of the assay must encompass the LOQ.

Experimental Workflow for Sensitivity Validation (LC-MS/MS)

This section provides a detailed protocol for determining the LOD and LOQ of 1-(2-Aminopyrimidin-4-yl)ethanol using the signal-to-noise ratio approach, a method endorsed by ICH guidelines.[24][25]

Workflow Diagram: LOD & LOQ Determination

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Evaluation stock Prepare 1 mg/mL Stock Solution of Analyte in Diluent serial Perform Serial Dilutions to Create Low-Concentration Standards stock->serial inject_samples Inject Diluted Standards (Lowest Concentrations, n=6 each) serial->inject_samples blank Prepare Blank Samples (Matrix/Diluent Only) inject_blank Inject Blank Samples (n=6) to Establish Baseline Noise blank->inject_blank process Process Chromatograms: Integrate Peaks inject_blank->process inject_samples->process calculate_sn Calculate Signal-to-Noise (S/N) Ratio for Each Injection process->calculate_sn determine_limits Determine LOD (S/N ≈ 3) & LOQ (S/N ≈ 10) calculate_sn->determine_limits validate_loq Validate LOQ: Assess Precision & Accuracy determine_limits->validate_loq

Caption: Workflow for LOD and LOQ determination via the S/N method.

Detailed Step-by-Step Protocol

Objective: To experimentally determine the LOD and LOQ for 1-(2-Aminopyrimidin-4-yl)ethanol using LC-MS/MS.

1. Preparation of Solutions:

  • Causality: High-quality, accurately prepared stock solutions are fundamental for reliable quantification. Serial dilutions are necessary to reach the trace concentrations required for sensitivity assessment.

  • Step 1.1: Prepare a primary stock solution of 1-(2-Aminopyrimidin-4-yl)ethanol at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Step 1.2: Perform a series of dilutions from the stock solution to prepare working standard solutions at concentrations expected to be near the LOD and LOQ. For example, prepare standards at 100, 50, 25, 10, 5, 2, 1, and 0.5 ng/mL.

  • Step 1.3: Prepare a "blank" sample consisting of only the diluent or sample matrix (e.g., plasma, urine) that will be used in the actual study.

2. LC-MS/MS Analysis:

  • Causality: Multiple injections of blank samples are crucial for establishing a statistically sound measurement of the baseline noise.[24] Analyzing a series of low-concentration standards allows for the identification of the concentration that yields the required S/N ratio.

  • Step 2.1: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Step 2.2: Inject the blank sample at least six times. This will be used to measure the baseline noise in the chromatographic region where the analyte is expected to elute.

  • Step 2.3: Starting with the lowest concentration standard, inject each of the prepared working solutions (e.g., from 0.5 ng/mL upwards). Perform multiple injections (e.g., n=6) at the concentrations closest to the expected LOD/LOQ to assess reproducibility.

3. Data Processing and Interpretation:

  • Causality: The signal-to-noise ratio is a direct measure of the ability to distinguish the analyte signal from the background noise of the system.[24] ICH guidelines provide specific S/N values as a benchmark for establishing sensitivity limits.[15][25]

  • Step 3.1: Using the chromatography data system software, measure the height of the analyte peak (Signal, S) and the noise (Noise, N) in a representative segment of the baseline near the analyte peak from the blank injections.

  • Step 3.2: Calculate the S/N ratio for each injection of the low-concentration standards.

  • Step 3.3: Determine the Limit of Detection (LOD): Identify the concentration where the average S/N ratio is approximately 3. This is the minimum level at which the analyte can be reliably detected.[15]

  • Step 3.4: Determine the Limit of Quantitation (LOQ): Identify the concentration where the average S/N ratio is at least 10.[15] This concentration must also meet predefined criteria for precision and accuracy.

  • Step 3.5: Validate the LOQ: At the determined LOQ concentration, calculate the precision (as % Relative Standard Deviation, %RSD) and accuracy (as % recovery of the nominal value) from the replicate injections. Acceptance criteria are typically ≤20% for both precision and accuracy at the LOQ.[21]

Example Data Summary: LOD/LOQ Validation
Analyte Concentration (ng/mL)Mean S/N Ratio (n=6)Precision (%RSD)Accuracy (% Recovery)Assessment
0.53.225.8%125%Meets LOD criterion (S/N ≈ 3)
1.06.518.9%115%Below LOQ criterion
2.011.514.2%108%Meets LOQ criterion (S/N > 10, Precision/Accuracy ≤ 20%)

Conclusion

Validating assay sensitivity is a non-negotiable step in the development of robust analytical methods for pharmaceutical compounds like 1-(2-Aminopyrimidin-4-yl)ethanol. While several analytical platforms exist, LC-MS/MS offers superior sensitivity and selectivity for trace-level quantification in complex matrices.[3][12] The choice of method must always be justified and fit for its intended purpose. By following a structured, scientifically sound validation protocol grounded in ICH Q2(R2) guidelines, researchers can ensure their data is accurate, reliable, and defensible.[17][18] The experimental determination of the LOD and LOQ through methods like the signal-to-noise approach provides tangible proof of an assay's performance, underpinning the safety and efficacy of next-generation therapeutics.

References
  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Taylor & Francis. (2017). Full article: Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS.
  • MyBioSource Learning Center. (2025). ELISA Sensitivity and Specificity.
  • Marin Biologic Laboratories. (n.d.). Advanced ELISA Techniques for High-Sensitivity Protein Detection.
  • Danaher Life Sciences. (2026). How Integrated LC-MS Advances Small Molecule Screening.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Beta LifeScience. (2025). ELISA Sensitivity: Guide to Maximizing Accuracy in Your Assays.
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • Astor Scientific. (2025). Understanding ELISA Sensitivity: Improve Detection and Assay Accuracy.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Ofni Systems. (n.d.). Assay Validation Guidelines.
  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Pharmaceutical Outsourcing. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • NIH. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation - PMC.
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

Sources

Safety Operating Guide

1-(2-Aminopyrimidin-4-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior.

1-(2-Aminopyrimidin-4-yl)ethanol (CAS: 1312764-20-7) is a highly functionalized nitrogen-rich heterocycle frequently utilized in drug development and enantioselective bioreduction studies[1]. Because it features both a basic pyrimidine-amine moiety and a reactive secondary alcohol, improper disposal can lead to dangerous exothermic reactions or environmental toxicity.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling and disposal of this compound, ensuring your laboratory exceeds compliance standards while protecting personnel.

Mechanistic Hazard Profiling

To manage a chemical safely, we must first understand why it is hazardous. The molecular architecture of 1-(2-Aminopyrimidin-4-yl)ethanol dictates its reactivity and safety profile:

  • The Aminopyrimidine Core: The presence of a primary amine and a pyrimidine ring makes this compound a weak base . It is incompatible with strong acids. If inadvertently mixed with acidic waste streams, it will undergo an exothermic neutralization reaction, which can pressurize sealed waste containers.

  • The Secondary Alcohol: The ethanol moiety is susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, permanganates) must be strictly avoided to prevent the generation of reactive intermediates or excessive heat.

Table 1: Physicochemical Hazard Profile & Operational Implications

ParameterChemical CharacteristicOperational Implication & Causality
Chemical Structure Aminopyrimidine + Secondary AlcoholActs as a weak base; highly susceptible to oxidation. Must segregate from acids/oxidizers.
Physical State Solid (Powder/Crystals)High risk of aerosolization. Requires handling in a controlled airflow environment.
Solubility Soluble in polar organics (DMSO, MeOH)Liquid waste streams require chemically inert, solvent-compatible containers (e.g., HDPE).
Toxicity Skin/Eye Irritant; Aquatic ToxicityMandates high-temperature incineration[2]; strictly prohibits drain disposal (sewering).

Operational Safety & Engineering Controls

Before initiating any disposal protocol, proper safety infrastructure must be established. In accordance with the[3], personnel must be equipped with appropriate Personal Protective Equipment (PPE) tailored to the specific vulnerabilities exposed by this compound.

Table 2: Required PPE and Engineering Controls

Protection CategorySpecificationMechanistic Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine API intermediate dust during powder transfer.
Hand Protection Nitrile Gloves (Double gloving)Nitrile provides superior chemical resistance against the organic solvent vehicles (like DMSO) often used to dissolve this compound.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from the basic amine, which can cause severe pH-driven irritation.
Engineering Fume Hood (Face velocity 80-100 fpm)Captures aerosolized particulates at the source, preventing laboratory cross-contamination.

Cradle-to-Grave Waste Management Workflows

The [2] explicitly ban the "sewering" (drain disposal) of pharmaceutical intermediates. All 1-(2-Aminopyrimidin-4-yl)ethanol waste must be routed to high-temperature incineration.

Below is the logical workflow for routing this waste, followed by the self-validating procedural steps.

WasteRouting Start 1-(2-Aminopyrimidin-4-yl)ethanol Waste Generated CheckState Determine Physical State (Solid vs. Solution) Start->CheckState SolidWaste Solid Waste / Contaminated PPE CheckState->SolidWaste Powder/Residue LiquidWaste Liquid Waste / Solvent Mixtures CheckState->LiquidWaste Dissolved SolidContainer Double-bag in Polyethylene Store in HDPE Drum SolidWaste->SolidContainer LiquidContainer Segregate from Oxidizers Store in Vented Carboy LiquidWaste->LiquidContainer Incineration High-Temperature Incineration (EPA Approved Facility) SolidContainer->Incineration LiquidContainer->Incineration

Figure 1: Waste routing and segregation workflow for 1-(2-Aminopyrimidin-4-yl)ethanol.

Step-by-Step Disposal Procedure

Step 1: Waste Characterization and Segregation

  • Action: Determine if the waste is a pure solid residue or an organic solvent mixture.

  • Causality: Because the compound is a weak base, mixing it with acidic waste streams can cause an exothermic neutralization reaction.

  • Self-Validation: Check the pH of liquid waste streams using a calibrated pH probe before consolidation. Ensure the pH is neutral to slightly basic (pH 7.0–9.0) before adding it to the bulk carboy.

Step 2: Primary Containment

  • Action: Transfer solid waste into a polyethylene bag, seal it, and place it inside a High-Density Polyethylene (HDPE) drum. For liquids, funnel the waste into a vented HDPE carboy.

  • Causality: HDPE is chemically inert to both the basic aminopyrimidine moiety and common organic vehicles. Vented caps are critical as they prevent pressure buildup from incidental off-gassing.

  • Self-Validation: Perform a visual "tip test" (gently tilting the sealed container 15 degrees) to ensure no micro-leaks exist around the threading before moving the container to the satellite accumulation area.

Step 3: Labeling and Manifesting

  • Action: Affix a GHS-compliant Hazardous Waste label indicating "Toxic/Irritant" and "Basic Organic Waste."

  • Causality: Proper labeling ensures downstream handlers are aware of the specific health hazards and chemical incompatibilities, a core requirement of the OSHA Hazard Communication Standard[3].

  • Self-Validation: Cross-reference the physical container label with your laboratory's digital waste manifest system. The container is only cleared for vendor pickup when the digital and physical logs match perfectly.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aerosol exposure and environmental contamination. Follow this protocol, grounded in the [4].

SpillResponse Spill Spill Detected Evacuate Secure Area & Assess Volume Spill->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Use Inert Absorbent) PPE->Contain Collect Collect in Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap/Water or Mild Solvent) Collect->Decon Dispose Label & Route to Incineration Decon->Dispose

Figure 2: Emergency spill response protocol for aminopyrimidine derivatives.

Step-by-Step Spill Cleanup Protocol

Step 1: Immediate Containment

  • Action: Isolate the area. Don a P100 respirator and double nitrile gloves.

  • Causality: The solid powder poses an inhalation hazard, and the primary amine can cause mucosal irritation. Double gloving ensures that if the outer glove is compromised by residual solvent, the inner glove maintains the barrier.

  • Self-Validation: Perform a positive/negative pressure seal check on your respirator before entering the spill zone.

Step 2: Neutralization and Absorption

  • Action: If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do NOT use sawdust.

  • Causality: Sawdust contains cellulose, which can react dangerously with oxidizing agents or strong bases under certain conditions. Diatomaceous earth is chemically inert and will not react with the aminopyrimidine.

  • Self-Validation: Visually inspect the absorbent bed; ensure no free liquid remains visible. The absorbent should appear uniformly saturated but not pooling.

Step 3: Decontamination and Verification

  • Action: Sweep the absorbed material using non-sparking tools into a hazardous waste bag. Wash the contaminated surface with a mild laboratory detergent and water.

  • Causality: Detergent breaks down any residual organic solvent, while the water solubilizes the remaining 1-(2-Aminopyrimidin-4-yl)ethanol.

  • Self-Validation (Critical): Swab the cleaned surface with a pH indicator strip moistened with deionized water. A neutral reading (pH 6.5–7.5) scientifically confirms the complete removal of the basic aminopyrimidine residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1200 - Hazard Communication Standard.[Link]

  • Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。